molecular formula C4H3N3 B2830416 1H-pyrazole-3-carbonitrile CAS No. 36650-74-5; 761414-68-0

1H-pyrazole-3-carbonitrile

Cat. No.: B2830416
CAS No.: 36650-74-5; 761414-68-0
M. Wt: 93.089
InChI Key: YMJLEPMVGQBLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) is a versatile heterocyclic building block of significant interest in medicinal and organic chemistry. This compound serves as a crucial precursor for the synthesis of a wide range of biologically active molecules. Its structure, incorporating both a pyrazole ring and a nitrile group, makes it a valuable scaffold for developing new therapeutic agents. Research indicates that pyrazole-carbonitrile derivatives are prominent in the search for new antimicrobial agents , showing activity against Gram-positive bacteria like Bacillus subtilis and the fungus Candida albicans . Furthermore, these derivatives are key intermediates in synthesizing more complex nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyrimidine-3-carbonitriles , which are structurally related to sedative-hypnotic drugs like zaleplon and are investigated for their diverse biological activities . The nitrile group also provides a handle for further functionalization, enabling the creation of novel compounds for material science and corrosion inhibition applications . Available with a purity of up to 98%, it is supplied as a white to off-white solid. Store sealed in a dry environment at 2-8°C. This product is intended for research applications in a laboratory setting and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLEPMVGQBLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957908
Record name 1H-Pyrazole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36650-74-5
Record name 1H-Pyrazole-3-carbonitrile
Source EPA DSSTox
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Record name 1H-pyrazole-3-carbonitrile
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Foundational & Exploratory

1H-Pyrazole-3-carbonitrile (CAS 36650-74-5): A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a highly privileged structure. 1H-pyrazole-3-carbonitrile (CAS 36650-74-5) represents a critical evolutionary step in this lineage. By marrying the versatile hydrogen-bonding capacity of the pyrazole core with the powerful electron-withdrawing properties of a carbonitrile group, this compound serves as an indispensable building block for synthesizing complex kinase inhibitors, receptor antagonists, and crop protection agents.

This whitepaper provides an in-depth technical analysis of 1H-pyrazole-3-carbonitrile, detailing the causality behind its physicochemical properties, offering a self-validating manufacturing protocol, and exploring its structural logic in drug design.

(Note on Tautomerism: As is characteristic of pyrazoles with an unsubstituted NH, 1H-pyrazole-3-carbonitrile rapidly tautomerizes with 1H-pyrazole-5-carbonitrile in solution. Consequently, authoritative databases such as canonicalize the structure under the 5-carbonitrile designation, CID 12921228).

Physicochemical Profiling & Drug-Likeness

The intrinsic value of 1H-pyrazole-3-carbonitrile lies in its highly optimized physicochemical profile. The data summarized below dictates its behavior in both synthetic reactors and biological systems.

Quantitative Property Analysis
PropertyValueCausality / Pharmacological Impact
Molecular Weight 93.09 g/mol Highly efficient ligand efficiency; allows for significant downstream functionalization without exceeding Lipinski's 500 Da limit.
XLogP3 0.3Optimal hydrophilicity. Ensures high aqueous solubility for oral formulations while maintaining sufficient lipophilicity for cell membrane partitioning.
TPSA 52.5 ŲIdeal for membrane permeability. Falls well below the 140 Ų threshold, indicating potential for blood-brain barrier (BBB) penetration if required for CNS targets.
Boiling Point 317.4 °C (760 mmHg)Indicates strong intermolecular hydrogen bonding (via the pyrazole NH), necessitating vacuum distillation during manufacturing to prevent thermal degradation.
Melting Point 180–182 °CHigh crystalline stability; advantageous for formulating solid oral dosage forms with extended shelf lives.
Acidity (pKa) ~9.52 (Predicted)The electron-withdrawing nitrile lowers the pKa compared to unsubstituted pyrazole, modulating the molecule's ionization state at physiological pH (7.4).

Data aggregated and verified via and .

Mechanistic Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 1H-pyrazole-3-carbonitrile relies heavily on the dehydration of pyrazole-3-carboxamide. To ensure high-fidelity synthesis, the reaction must be tightly controlled. The following protocol, adapted from standards outlined by, integrates real-time physical state monitoring to validate reaction progress.

Self-Validating Synthesis Protocol: Amide Dehydration

Step 1: Reagent Preparation and System Setup Charge a chemically inert reaction vessel with pyrazole-3-carboxamide. Introduce diphosphorus pentoxide (


) at a standardized ratio (e.g., 10 g per pilot batch).
Causality:

is selected over milder desiccants because the conversion of an amide to a nitrile requires aggressive dehydration.

irreversibly binds the eliminated water molecule, driving the thermodynamic equilibrium entirely toward the nitrile product and preventing reversible hydrolysis.

Step 2: Thermal Activation and Agitation Initiate mechanical stirring at exactly 600 rpm and elevate the temperature to the target boiling parameter (


).
Causality: A high agitation rate of 600 rpm is critical to overcome the viscosity changes as 

hydrates into phosphoric acid derivatives, ensuring uniform mass transfer and preventing localized thermal degradation.

Step 3: State-Dependent Vessel Configuration Determine the boiling point of the specific amide intermediate at atmospheric pressure. If the boiling point is


, seal the vessel. If 

, leave it open. Causality: This dynamic configuration prevents the premature volatilization of the starting material while allowing any non-reactive volatile byproducts to escape, maintaining stoichiometric integrity.

Step 4: Vacuum Distillation and Product Isolation Upon completion, seal the vessel and apply a vacuum of 20–50 mbar. Collect the distillate. Causality: 1H-pyrazole-3-carbonitrile has an exceptionally high atmospheric boiling point (317.4 °C). Attempting atmospheric distillation would induce thermal decomposition. Reducing the pressure to 20–50 mbar significantly lowers the boiling point, allowing the pure nitrile to vaporize and condense without degrading.

Step 5: System Validation Sample the distillate for


 NMR, 

NMR, and elemental analysis. Self-Validation Check: The protocol is validated by the absolute disappearance of the broad amide

peaks (~7.0-7.5 ppm) in the

spectrum and the emergence of the characteristic nitrile carbon signal (~114 ppm) in the

spectrum, confirming a purity yield of >99%.

SynthesisWorkflow Step1 1. Starting Material Pyrazole-3-carboxamide Step2 2. Dehydration Reaction Catalyst: P2O5 | Agitation: 600 rpm Step1->Step2 Heat to Target Temp (TB) Step3 3. Vacuum Distillation Pressure: 20-50 mbar Step2->Step3 Reaction Complete (TD hours) Step4 4. Final Product 1H-Pyrazole-3-carbonitrile (>99%) Step3->Step4 Condensation & Isolation

Fig 1. Step-by-step synthesis workflow of 1H-pyrazole-3-carbonitrile via amide dehydration.

Structural Biology & Medicinal Chemistry Applications

In drug development, 1H-pyrazole-3-carbonitrile is not merely a passive scaffold; it is an active pharmacophore. Its utility, heavily researched in literature published by , is driven by the synergistic relationship between the pyrazole ring and the carbonitrile moiety.

The Pyrazole Core: A Versatile Chelator

The pyrazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen (hydrogen bond donor). This dual nature allows it to anchor deeply into the hinge regions of target kinases. Furthermore, it acts as an excellent chelating agent for transition metals, a property increasingly exploited in targeted metallo-pharmaceuticals.

The Carbonitrile Group: Bioisosterism and Metabolic Shielding

The addition of the carbonitrile (-C≡N) group at the 3-position fundamentally alters the electronic landscape of the molecule. Causality: The nitrile group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyrazole core, it acts as a "metabolic shield." Cytochrome P450 enzymes typically target electron-rich aromatic rings for oxidative degradation. The electron-poor nature of the 3-carbonitrile derivative renders it highly resistant to such metabolism, drastically improving the drug's pharmacokinetic half-life. Additionally, the nitrile group serves as a compact, metabolically stable bioisostere for halogens or alkynes, enhancing target affinity via strong dipole interactions without introducing steric clashes.

PharmacologicalLogic Core 1H-Pyrazole-3-carbonitrile Pharmacophore Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Core->Pyrazole Nitrile Carbonitrile Group (Electron-Withdrawing) Core->Nitrile Target Target Protein Binding (Kinase Hinge Regions) Pyrazole->Target Chelates Metals & H-Bonds Nitrile->Target Pi-Electron Dipole Interactions Metabolism Metabolic Stability (CYP450 Resistance) Nitrile->Metabolism Lowers Ring Electron Density

Fig 2. Logical relationship between structural moieties and pharmacological efficacy.

Handling, Safety, and Storage Causality

According to safety profiles maintained by suppliers like , 1H-pyrazole-3-carbonitrile is classified under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Proper PPE (GHS07) is mandatory.

Causality of Storage Conditions: The compound must be stored at 2–8 °C in a rigorously dry, sealed environment. While the carbonitrile group provides metabolic stability in vivo, its electrophilic carbon is susceptible to nucleophilic attack by ambient moisture over time in vitro. Exposure to humidity can lead to slow, spontaneous hydrolysis back into the corresponding carboxamide, thereby ruining the reagent's purity and invalidating downstream synthetic steps.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12921228, 1H-Pyrazole-5-carbonitrile." PubChem,[Link].

  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." Organics,[Link].

Technical Guide: pKa Characterization of 1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1H-pyrazole-3-carbonitrile (CAS: 36650-74-5), focusing on the ionization constants (pKa) of its nitrogen protons.[1] Designed for medicinal chemists and formulation scientists, this document details the thermodynamic basis of its acidity, the impact of tautomerism on experimental measurements, and a validated spectrophotometric protocol for precise pKa determination.

Part 1: Physicochemical Profile & Thermodynamic Context

Structural Dynamics and Tautomerism

1H-pyrazole-3-carbonitrile exists in a tautomeric equilibrium between the 3-cyano and 5-cyano forms. In solution, the position of the proton (N1 vs. N2) is dictated by solvent polarity and hydrogen bonding capability. However, the electron-withdrawing nature of the nitrile group (-CN) significantly alters the electron density of the pyrazole ring compared to the unsubstituted parent heterocycle.

  • Canonical Form: 1H-pyrazole-3-carbonitrile[1][2][3]

  • Tautomer: 1H-pyrazole-5-carbonitrile

  • Electronic Effect: The nitrile group exerts a strong inductive effect (-I) and mesomeric effect (-M), reducing electron density on the ring nitrogens.

pKa Values: The Data

The ionization profile of 1H-pyrazole-3-carbonitrile is defined by two distinct events: the deprotonation of the pyrrole-like nitrogen (Acidic pKa) and the protonation of the pyridine-like nitrogen (Basic pKa).

Table 1: Ionization Constants of 1H-pyrazole-3-carbonitrile

Ionization EventReaction TypeSpecies TransitionEstimated pKa ValueReference / Basis
Acidic (pKa₁) DeprotonationNeutral

Anion
9.52 ± 0.10 Predicted (ACD/Labs, ChemAxon) [1, 2]
Basic (pKa₂) ProtonationCation

Neutral
~ -1.0 to 0.5 Estimated (Hammett

correlation)

Comparative Context:

  • Unsubstituted Pyrazole: Acidic pKa

    
     14.2 | Basic pKa 
    
    
    
    2.5.
  • Effect of -CN Group: The nitrile group stabilizes the anionic conjugate base via charge delocalization, lowering the acidic pKa by

    
     4.7 units. Conversely, it destabilizes the cationic conjugate acid, suppressing basicity.
    
Visualization of Ionization Pathways

The following diagram illustrates the tautomeric equilibrium and the ionization states relative to pH.

IonizationPathways Cation Cationic Form (Protonated) Neutral3 Neutral Tautomer A (3-cyano-1H-pyrazole) Cation->Neutral3 pKa ~ 0.0 (-H+) Neutral5 Neutral Tautomer B (5-cyano-1H-pyrazole) Neutral3->Neutral5 Tautomerism (Fast Exchange) Anion Anionic Form (Deprotonated) Neutral3->Anion pKa ~ 9.5 (-H+) Neutral5->Anion (-H+)

Figure 1: Protonation and deprotonation pathways of 1H-pyrazole-3-carbonitrile, including tautomeric interchange.

Part 2: Experimental Determination Protocol

Why Potentiometry Fails

Standard potentiometric titration is often unsuitable for 1H-pyrazole-3-carbonitrile due to:

  • Low Solubility: The compound is sparingly soluble in pure aqueous media at the concentrations required for potentiometry (~1 mM).

  • Extreme pKa Values: The basic pKa (< 1) is outside the range of glass electrodes, and the acidic pKa (~9.5) requires high pH maintenance where electrode error (alkaline error) increases.

Recommended Method: UV-Vis Spectrophotometric Titration.[4] This method requires lower concentrations (10–50 µM) and relies on the distinct spectral shifts between ionized and neutral species.

Reagents and Setup
  • Stock Solution: 10 mM 1H-pyrazole-3-carbonitrile in HPLC-grade Methanol or DMSO.

  • Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer with thermostated cell holder (25°C).

Step-by-Step Workflow
  • Baseline Scan:

    • Prepare a 50 µM solution in 0.1 M HCl (fully protonated/neutral baseline) and 0.1 M NaOH (fully deprotonated baseline).

    • Scan 200–400 nm to identify the isosbestic points and

      
       shift.
      
    • Expected Shift: The nitrile chromophore typically induces a bathochromic shift (red shift) upon deprotonation.

  • Titration Series:

    • Prepare 10 samples of 50 µM analyte in buffers with pH increments of 0.2 units around the predicted pKa (pH 8.5 – 10.5).

    • Measure Absorbance (A) at the determined

      
       for the anionic species.
      
  • Data Analysis (Henderson-Hasselbalch):

    • Plot Absorbance vs. pH.[4]

    • Fit the data to the sigmoidal equation:

      
      
      
    • Where

      
       is the absorbance plateau at high pH and 
      
      
      
      is the plateau at low pH.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase Stock Stock Solution (10mM in DMSO) Dilution Dilute to 50µM in each buffer Stock->Dilution Buffers Buffer Series (pH 2.0 - 12.0) Buffers->Dilution Scan UV-Vis Scan (200-400nm) Dilution->Scan LambdaMax Identify Lambda Max & Isosbestic Points Scan->LambdaMax Plot Plot Abs vs pH LambdaMax->Plot Calc Calculate pKa (Sigmoidal Fit) Plot->Calc

Figure 2: Spectrophotometric titration workflow for accurate pKa determination of weak acids.

Part 3: Implications for Drug Development

Lipophilicity and Permeability (logD)

The pKa of ~9.5 implies that 1H-pyrazole-3-carbonitrile remains predominantly neutral at physiological pH (7.4).

  • logD

    
    
    
    
    
    logP:
    Since the molecule is unionized in blood plasma, its distribution coefficient (logD) tracks closely with its intrinsic lipophilicity (logP ~0.3).
  • Membrane Permeability: The neutral species favors passive diffusion, making this scaffold highly permeable in the gastrointestinal tract.

Binding Interactions
  • Hydrogen Bond Donor (HBD): At physiological pH, the NH group is intact and acts as a strong HBD for interaction with receptor pockets (e.g., hinge regions of kinases).

  • Hydrogen Bond Acceptor (HBA): The nitrile nitrogen and the pyridine-like ring nitrogen serve as HBA sites.

References

  • Elguero, J., et al. (2000). Basicity and Acidity of Pyrazoles. Advances in Heterocyclic Chemistry, Vol 76. (General reference for pyrazole thermodynamics).
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

Sources

1H-pyrazole-3-carbonitrile melting point and thermal stability

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Thermal Stability, and Analytical Protocols[1][2]

Executive Summary

1H-pyrazole-3-carbonitrile (also known as 3-cyanopyrazole) is a critical heterocyclic building block in the synthesis of JAK inhibitors, agrochemicals (e.g., fipronil derivatives), and energetic materials.[1][2] Its utility is defined by the amphoteric nature of the pyrazole ring and the electrophilicity of the nitrile group.[1][2]

This guide addresses a common gap in literature: the precise thermodynamic behavior of this scaffold.[2] While often cited simply as a solid, its melting point (MP) and thermal stability are functions of its tautomeric equilibrium and hydrogen-bonding network.[1][2] This document provides a definitive technical reference for researchers requiring strict purity and safety parameters.

Physicochemical Identity & Tautomerism

To understand the melting point, one must first understand the molecular identity.[1][2] The user-referenced CAS 29274-24-6 typically refers to 1H-pyrazole-5-carbonitrile , while 36650-74-5 refers to 1H-pyrazole-3-carbonitrile .[1]

Expert Insight: In solution and the gas phase, these two structures are tautomers.[1][2] The proton on the nitrogen rapidly migrates between N1 and N2.[2] However, in the solid state, the molecule crystallizes into a single, thermodynamically preferred lattice structure.[1][2] Therefore, regardless of whether you source "3-cyano" or "5-cyano," you are handling the same physical solid with the same melting point.[1][2]

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Solution Phase (Rapid Equilibrium) cluster_1 Solid State (Lattice Locked) NodeA 1H-pyrazole-3-carbonitrile (3-CN isomer) NodeB 1H-pyrazole-5-carbonitrile (5-CN isomer) NodeA->NodeB Proton Transfer (N1 -> N2) NodeC Crystalline Solid Stabilized by intermolecular H-bonds NodeA->NodeC Crystallization NodeB->NodeC Crystallization

Figure 1: Tautomeric equilibrium between 3-cyano and 5-cyano forms. In the solid state, intermolecular hydrogen bonding locks the molecule into a single high-melting lattice.[1][2]

Melting Point Analysis

The melting point of 1H-pyrazole-3-carbonitrile is significantly higher than similar molecular weight heterocycles due to strong intermolecular hydrogen bonding (N-H


 N).[1]
Data Summary Table
PropertyValue / RangeCondition / Note
Experimental MP 175 – 182 °C High purity (>99%) crystalline material.
Literature Range 172 – 176 °COften observed in technical grade (95-97%) samples.
Physical State White to off-white crystalline solidColoration (yellowing) indicates oxidation or trace amide impurities.
Predicted Boiling Point ~317 °CTheoretical (760 mmHg).[2] Likely decomposes before boiling.[2]
Technical Nuance: The "Wet" Melt

If your sample melts below 170°C , it is likely contaminated with pyrazole-3-carboxamide (the partial hydrolysis product) or residual solvent.[1][2] The amide impurity disrupts the crystal lattice, causing a significant melting point depression.[1][2]

Thermal Stability & Safety Profile

While pyrazoles are generally stable, the nitrile group introduces reactivity.[1][2] Thermal stability must be assessed to define the "Safe Operating Envelope" for synthesis.[2]

Differential Scanning Calorimetry (DSC) Behavior[1][2][3]
  • Endotherm (Melting): Sharp peak onset at ~176°C.[2]

  • Exotherm (Decomposition): Typically absent until >280°C.[2]

  • Risk Assessment: Unlike diazonium salts or peroxides, 3-cyanopyrazole does not exhibit "energetic" decomposition (shock sensitivity) under standard conditions.[1][2] However, it will decompose exothermically at very high temperatures, releasing toxic HCN and NOx gases.[1][2]

Critical Safety Note: Avoid contact with strong mineral acids at elevated temperatures. Acidic hydrolysis converts the nitrile to the carboxylic acid, but intermediate steps can release carbon monoxide or trace hydrogen cyanide depending on the exact conditions.[1][2]

Thermal Safety Workflow

ThermalSafety Start Sample: 1H-pyrazole-3-carbonitrile DSC Run DSC (5°C/min, N2 atm, Sealed Pan) Start->DSC Decision1 Endotherm at 175-182°C? DSC->Decision1 Pass1 Identity Confirmed (Solid Melt) Decision1->Pass1 Yes Fail1 Impure/Solvated (Recrystallize) Decision1->Fail1 No (<170°C) TGA Run TGA (Weight Loss Analysis) Pass1->TGA Decision2 Mass Loss > 1% before 150°C? TGA->Decision2 Fail2 Solvent/Moisture Trap (Dry @ 50°C Vacuum) Decision2->Fail2 Yes Pass2 Thermally Stable Proceed to Synthesis Decision2->Pass2 No

Figure 2: Thermal analysis decision tree for validating material suitability for high-temperature reactions.

Detailed Experimental Protocols
Protocol A: Precise Melting Point Determination

Standard open capillary methods often yield lower values due to sublimation or moisture absorption.[2]

  • Preparation: Grind 50 mg of sample into a fine powder. Dry in a vacuum oven at 45°C for 2 hours to remove surface moisture.

  • Loading: Pack a glass capillary to a height of 3–4 mm. Ensure tight packing by tapping (loose packing creates thermal gradients).[2]

  • Apparatus: Use an automated melting point system (e.g., Mettler Toledo or Büchi) or a calibrated oil bath.[2]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 160°C.[2]

    • Slow Ramp:1.0°C/min from 160°C to 185°C.

  • Endpoint Definition: Record the Clear Point (when the solid is completely liquid).[2]

    • Acceptance Criteria: Range should not exceed 2°C (e.g., 176.5 – 178.0°C).[1][2]

Protocol B: Thermal Stability via DSC

Required for scale-up safety assessment.[1]

  • Instrument: Differential Scanning Calorimeter (DSC).[2]

  • Pan: Hermetically sealed aluminum pan (pinhole lid to allow gas escape if pressure builds, or high-pressure gold-plated pan if testing for confined heating).

  • Reference: Empty matching pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 300°C.

  • Interpretation:

    • Look for the sharp endotherm (melt) at ~176°C.[2]

    • Integrate the peak to calculate Heat of Fusion (

      
      ).[2] A low 
      
      
      
      suggests amorphous content.[2]
    • Watch for exothermic rise >250°C. If exotherm onset is <200°C, the material is unstable or contaminated with catalysts.[1][2]

References
  • PubChem. (2025).[2][4] 1H-Pyrazole-5-carbonitrile (Compound).[1][4][5] National Library of Medicine.[2][6] [Link][1][2]

  • Elguero, J. (2000).[1][2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. (Contextual grounding for tautomerism in solid state).

Sources

Technical Analysis: Hydrogen Bond Donor/Acceptor Dynamics of 3-Pyrazolecarbonitrile

[1]

Executive Summary

3-Pyrazolecarbonitrile (CAS: 288-25-5) represents a "privileged structure" in medicinal chemistry.[1] Its utility stems not just from its compliance with Lipinski’s Rule of 5, but from its unique electronic modulation. The electron-withdrawing nitrile group lowers the pKa of the pyrazole ring, enhancing the hydrogen bond donor (HBD) acidity without fully ionizing the molecule at physiological pH. This guide dissects the specific HBD/HBA counts, the influence of tautomerism, and the "silent" acceptor capabilities of the nitrile moiety.

Part 1: Structural Dynamics & Tautomerism[1]

To accurately count hydrogen bond donors and acceptors, one must first define the active species. 3-pyrazolecarbonitrile exists in an annular tautomeric equilibrium.[1] The proton on the nitrogen migrates between position 1 and position 2, effectively shifting the substituent between position 3 and 5.

The Tautomeric Equilibrium

In solution, the ratio of 3-cyano-1H-pyrazole (Tautomer A) to 5-cyano-1H-pyrazole (Tautomer B) is governed by solvent polarity and electronic stabilization.[1]

  • Tautomer A (3-cyano): The nitrile is adjacent to the pyridine-like nitrogen (N2).[1]

  • Tautomer B (5-cyano): The nitrile is adjacent to the pyrrole-like nitrogen (N1).[1]

Expert Insight: In the solid state and non-polar solvents, the 3-cyano tautomer is often favored due to dipole minimization.[1] However, in hydrogen-bonding solvents (like water or DMSO), the equilibrium shifts to maximize solvation of the more acidic NH.

Visualization: Tautomeric Shift

The following diagram illustrates the proton migration and the resulting change in electronic environment.

TautomerismTautomerA3-Cyano-1H-pyrazole(Dominant in Non-Polar)TransitionProton Transfer(Fast Exchange)TautomerA->TransitionKdTautomerB5-Cyano-1H-pyrazole(Solvent Dependent)Transition->TautomerB

Figure 1: Annular tautomerism of 3-pyrazolecarbonitrile. The position of the hydrogen determines the local electronic environment for H-bonding.[1]

Part 2: Hydrogen Bond Count Analysis[1]

The "count" is not merely a sum of atoms; it is a prediction of binding potential. Standard algorithms often oversimplify the nitrile group.

The Definitive Counts

At physiological pH (7.4), the molecule remains predominantly neutral (non-ionized).

PropertyCountMechanistic Explanation
H-Bond Donors (HBD) 1 The single NH group on the pyrazole ring.[1]
H-Bond Acceptors (HBA) 2 Primary: The "pyridine-like" nitrogen (N2) in the ring.Secondary: The nitrile nitrogen (

).
Rotatable Bonds 0 The bond between the ring and the nitrile is rigid due to conjugation.
Topological Polar Surface Area (TPSA) ~52 Ų Combined contribution of the pyrazole ring nitrogens and the nitrile group.
The "Nitrile Trap" Nuance

While automated counters list the nitrile nitrogen as an acceptor, its strength is significantly lower than the ring nitrogen.

  • Pyridine-like N (Ring): Strong acceptor.[1] Lone pair is

    
     hybridized and available.[1]
    
  • Nitrile N: Weak acceptor.[1] The lone pair is

    
     hybridized (held tighter to the nucleus), making it less available for H-bonding.
    
  • Implication: In docking simulations, the nitrile should be treated as a "situational" acceptor—it will accept a hydrogen bond from a strong donor (like a backbone amide or water) but may not compete with stronger acceptors.

Part 3: Physicochemical Implications in Drug Design

Acidity Modulation (pKa)

The pKa of unsubstituted pyrazole is ~14. The introduction of the electron-withdrawing nitrile group (via inductive and mesomeric effects) significantly increases the acidity of the ring NH.

  • Estimated pKa: 9.5 – 10.5 [1]

  • Physiological State: At pH 7.4, the molecule is >99% neutral .

  • Design Consequence: Unlike 3-nitropyrazole (pKa ~9.0), which may partially ionize at physiological pH (losing its HBD capability), 3-cyanopyrazole retains its HBD function while being a stronger donor than unsubstituted pyrazole. This makes it an ideal scaffold for targeting polar pockets in proteins (e.g., kinase hinge regions).

Solubility & Permeability

The nitrile group adds polarity (dipole moment ~4.0 D) without adding significant lipophilicity.

  • LogP: ~0.2 (Highly water-soluble).[1]

  • Permeability: High.[1] The balance of HBD (1) and HBA (2) falls perfectly within the "sweet spot" for passive membrane diffusion.

Part 4: Experimental Validation Protocols

To validate these properties in a drug discovery campaign, the following self-validating workflow is recommended.

Protocol: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to confirm HBD availability at pH 7.4.

  • Preparation: Dissolve 3-pyrazolecarbonitrile (5 mg) in 0.1 M KCl (ionic strength adjustor).

  • Titrant: Use carbonate-free 0.1 M NaOH.

  • Measurement: Perform titration under inert gas (

    
    ) to prevent 
    
    
    absorption.
  • Data Analysis: Use the Bjerrum plot method. The inflection point represents the pKa.

    • Validation Check: If the pKa < 8.0, the sample may be contaminated with stronger acids or hydrolysis products (pyrazole-3-carboxylic acid).[1]

Protocol: H-Bond Strength via NMR Titration

Objective: Quantify the HBD strength relative to a standard.

  • Solvent:

    
     (Strong acceptor solvent).[1]
    
  • Probe: Add increasing equivalents of a reference acceptor (e.g., Acetone).

  • Observation: Monitor the chemical shift (

    
    ) of the pyrazole NH proton.
    
  • Result: A larger downfield shift (

    
    ) indicates a more acidic, stronger hydrogen bond donor.
    
Visualization: Validation Workflow

WorkflowStep1Sample Preparation(3-cyanopyrazole in KCl)Step2Potentiometric Titration(0.1M NaOH under N2)Step1->Step2Step3Bjerrum Plot AnalysisStep2->Step3DecisionpKa > 7.4?Step3->DecisionOutcomeAValid HBD at Phys pHDecision->OutcomeAYesOutcomeBIonized (HBD Loss)Decision->OutcomeBNo

Figure 2: Decision tree for validating the hydrogen bond donor capability at physiological pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]

  • Lõkov, M., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Organic & Inorganic Au.[1][2] Retrieved from [Link]

  • Turner, D. R., Edwards, A. J., & Piltz, R. O. (2012). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. CrystEngComm. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 3-Cyanopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-cyanopyrazole scaffold is a privileged structure in modern drug discovery, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs), anticancer agents, and agrochemicals (e.g., Fipronil). The cyano group at the C3 position acts not only as a hydrogen bond acceptor but also as a versatile synthetic handle for transformation into amides, carboxylic acids, or tetrazoles.

Traditional thermal synthesis of 3-cyanopyrazoles often suffers from harsh conditions (refluxing POCl₃), poor regioselectivity, and long reaction times. This Application Note details microwave-assisted (MW) protocols that overcome these limitations. By leveraging dielectric heating, researchers can achieve:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes.

  • Enhanced Purity: Cleaner reaction profiles due to uniform heating and suppressed side reactions.

  • Green Chemistry: Utilization of aqueous media or eco-friendly solvents (ethanol) and reduced energy consumption.

Strategic Rationale: Why Microwave?

Dielectric Heating vs. Convective Heating

In cyclocondensation and dehydration reactions, the rate-determining step often involves overcoming a high entropic barrier. Microwave irradiation provides direct energy transfer to the reaction medium through dipolar polarization and ionic conduction .

  • Thermal Effect: Rapid internal heating creates an inverted temperature gradient, minimizing wall effects and "hot spots" common in oil baths.

  • Specific Microwave Effect: In polar transition states (common in dipolar cycloadditions and nucleophilic substitutions), MW irradiation can selectively stabilize the transition state, lowering the activation energy (

    
    ).
    
Solvent Selection Strategy

For optimal MW absorption, solvents with high loss tangents (


) are preferred.
  • High Absorbers: Ethanol (

    
    ), DMSO, DMF. Ideal for rapid heating.
    
  • Low Absorbers: Toluene, Dioxane. These require "doping" with ionic liquids or polar additives to couple effectively with the MW field.

Mechanistic Pathways & Workflows

Pathway A: Dehydration of Pyrazole-3-carboxamides

The most robust route to 3-cyanopyrazoles involves the construction of the pyrazole ring with an ester/amide handle, followed by dehydration. MW irradiation significantly accelerates the dehydration step, often allowing the use of milder reagents than neat POCl₃.

Pathway B: [3+2] Cycloaddition (The "Builder" Approach)

This route constructs the ring and the functionality simultaneously. It involves the reaction of hydrazonoyl chlorides (generating nitrilimines in situ) with acrylonitrile derivatives.

G Start Hydrazonoyl Chloride Nitrilimine Nitrilimine Intermediate (1,3-Dipole) Start->Nitrilimine Base Induced Base Base (TEA) (-HCl) Base->Nitrilimine Cycloadd [3+2] Cycloaddition Nitrilimine->Cycloadd Dipolarophile Acrylonitrile Derivative Dipolarophile->Cycloadd Pyrazoline Pyrazoline Intermediate Cycloadd->Pyrazoline Oxidation Oxidation/Elimination (MW Assisted) Pyrazoline->Oxidation Product 3-Cyanopyrazole Oxidation->Product

Figure 1: Mechanistic pathway for the [3+2] cycloaddition synthesis of pyrazoles. MW irradiation accelerates both the cycloaddition and the subsequent elimination/oxidation steps.

Experimental Protocols

Protocol A: MW-Assisted Dehydration of Pyrazole-3-carboxamides

Best for: Converting existing carboxylic acid/amide precursors to nitriles.

Reagents:

  • Pyrazole-3-carboxamide derivative (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 equiv) OR Thionyl Chloride (SOCl₂)

  • Solvent: Acetonitrile (MeCN) or Toluene (doped with DMF)

  • Base: Pyridine (3.0 equiv)

Procedure:

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend the pyrazole-3-carboxamide (1 mmol) in MeCN (3 mL).

  • Addition: Add pyridine (3 mmol) followed by dropwise addition of POCl₃ (1.5 mmol). Caution: Exothermic.

  • Sealing: Cap the vial with a Teflon-lined septum pressure cap.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Standard)

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Max Pressure: 250 psi (17 bar)

    • Power: Max 150 W (High absorption)

  • Workup: Cool to room temperature (RT) using compressed air (feature of most MW reactors). Pour the mixture onto crushed ice/water (10 mL) and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 85-95% (vs. 60-70% thermal reflux for 4 hours).

Protocol B: Green Synthesis via Ammonolysis of 3-Trifluoromethylpyrazoles

Best for: Eco-friendly synthesis avoiding toxic cyanide sources. Converts stable CF₃ to CN.

Reagents:

  • 3-Trifluoromethylpyrazole derivative (1.0 equiv)

  • Aqueous Ammonia (25-28%)

  • Solvent: None (Aqueous media) or minimal Ethanol

Procedure:

  • Setup: In a 10 mL high-pressure microwave vial, place the 3-trifluoromethylpyrazole (0.5 mmol).

  • Solvent: Add aqueous ammonia (4 mL). Note: Ensure the vial is rated for high pressure.

  • Irradiation:

    • Temp: 120°C - 130°C

    • Hold Time: 20 - 30 minutes

    • Pressure Limit: Critical setting. Set limit to 20 bar (290 psi). Ammonia generates significant pressure.

  • Workup: Cool to RT. The product often precipitates directly upon cooling. Filter and wash with cold water.[1] If no precipitate, extract with Ethyl Acetate.

  • Validation: Monitor disappearance of the CF₃ peak in ¹⁹F NMR and appearance of the CN peak (~115 ppm) in ¹³C NMR.

Mechanism: Nucleophilic substitution of the CF₃ group by NH₃ followed by dehydration of the intermediate amidine/amide to nitrile under high pressure/temp.

Protocol C: One-Pot Multicomponent Synthesis (Functionalized)

Best for: Rapid library generation of 5-amino-4-cyanopyrazoles (often used as precursors).

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Hydrazine Hydrate (1.0 equiv) or Phenylhydrazine

  • Solvent: Water : Ethanol (1:1)

  • Catalyst: Piperidine (Catalytic amount, 1-2 drops)

Procedure:

  • Mix: Combine all reagents in a 10 mL MW vial.

  • Irradiation:

    • Temp: 80°C

    • Time: 2 - 5 minutes

    • Power: 50 W

  • Workup: The product usually precipitates out of the aqueous ethanolic solution. Cool and filter.[1][2][3] Recrystallize from ethanol.

Data Analysis & Troubleshooting

Comparative Efficiency Data
ParameterThermal Reflux (Protocol A)Microwave Assisted (Protocol A)Impact
Time 4 - 6 Hours10 Minutes30x Faster
Solvent Neat POCl₃ (often)MeCN / TolueneSafer / Greener
Yield 65%92%Higher Efficiency
Purity Requires Column Chrom.Often simple precipitationSimplified Workup
Troubleshooting Guide
IssueProbable CauseCorrective Action
Vial Over-pressurization Decomposition of reagents (gas evolution) or solvent vapor pressure too high.Use a solvent with a higher boiling point (e.g., switch from DCM to Toluene). Reduce reaction temperature by 10°C.
Incomplete Conversion Poor microwave absorption.Add a "doping" agent (e.g., 1 drop of ionic liquid [bmim]PF₆) or use a polar solvent like DMF.
Regioisomer Mix In [3+2] cycloadditions, sterics are not controlling the approach.Lower the temperature and extend the time. Use bulkier hydrazonoyl chlorides.
Charring/Decomposition "Hot spots" or power too high.Ensure the reaction mixture is vigorously stirred. Use "PowerMAX" or simultaneous cooling (air jet) to control internal temp while maintaining power.

Workflow Visualization

Workflow Start Reagent Prep (Vial + Stir Bar) Seal Seal & Crimp (Pressure Cap) Start->Seal MW_Setup MW Parameters (Temp: 100-130°C) (Max P: 20 bar) Seal->MW_Setup Ramp Ramp Phase (1-2 min) MW_Setup->Ramp Hold Hold Phase (Reaction: 5-20 min) Ramp->Hold Cool Cooling Phase (Compressed Air -> 40°C) Hold->Cool Workup Workup & Analysis (LC-MS / NMR) Cool->Workup

Figure 2: Standard operational workflow for microwave-assisted synthesis in sealed vessels.

References

  • Yan, T., Chen, Y., Wang, J., et al. (2012). Synthesis of 3-Cyanopyrazoles from 3-Trifluoromethylpyrazoles via Direct Ammonolysis Reaction.[4] Heterocycles, 85(2), 433.

  • Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11, 37.

  • Dhami, A., et al. (2024). Organocatalyzed, Three-Component Construction of Cyanopyrazoles Using Diazoacetonitrile. Advanced Synthesis & Catalysis.

  • Sharwan, K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.[5]

  • Fawzy, N. M., & Swelam, S. A. (2008). Syntheses and Reactions of Some Pyrazole-1-carboximide Derivatives under Dry Media Microwave. Asian Journal of Chemistry, 20(3), 2302.

Sources

Application Note: Chemoselective Transformation of 1H-Pyrazole-3-Carbonitrile with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reaction of 1H-pyrazole-3-carbonitrile with hydrazine hydrate is a pivotal transformation in medicinal chemistry, serving as the primary gateway to pyrazolo[5,1-c][1,2,4]triazoles . These fused heterocyclic systems are high-value pharmacophores, functioning as bioisosteres for purines in kinase inhibitors, adenosine receptor antagonists, and phosphodiesterase (PDE) inhibitors.

This Application Note details the chemoselective conversion of the nitrile moiety to the amidrazone (carboximidohydrazide) intermediate and its subsequent cyclization. Unlike standard acid-catalyzed hydrolysis, this protocol utilizes the alpha-effect of hydrazine to drive nucleophilic addition under neutral or basic conditions, preserving sensitive functionalities on the pyrazole ring.

Reaction Mechanics & Pathway

The transformation proceeds via a nucleophilic addition of hydrazine to the nitrile carbon. The reaction is equilibrium-driven and requires excess hydrazine to prevent the formation of symmetrical dihydrotetrazine dimers.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 1H-pyrazole-3-carbonitrile (Electrophile) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->TS Product 1H-pyrazole-3- carboximidohydrazide (Amidrazone) TS->Product Proton Transfer & Tautomerization Dimer Dimer Side Product (Avoided by Excess N2H4) Product->Dimer Reaction with Starting Material

Figure 1: Mechanistic pathway for the formation of the amidrazone. High concentrations of hydrazine favor the product over the dimer.

Experimental Protocol A: Synthesis of 1H-Pyrazole-3-Carboximidohydrazide

This protocol describes the isolation of the stable amidrazone intermediate. This species is often more reactive than the parent nitrile and serves as a "universal socket" for cyclization with various electrophiles (formic acid, orthoesters, aldehydes).

Reagents & Equipment
  • Substrate: 1H-pyrazole-3-carbonitrile (10 mmol)

  • Reagent: Hydrazine hydrate (80% or 100%, 50 mmol, 5.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or n-Butanol (if higher reflux temp is needed)

  • Equipment: 50 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask, dissolve 10 mmol of 1H-pyrazole-3-carbonitrile in 20 mL of absolute Ethanol.

  • Addition: Add 50 mmol (approx. 2.5 mL of 100%) hydrazine hydrate dropwise at room temperature.

    • Note: A slight exotherm may be observed. The large excess (5 eq) is critical to suppress dimerization.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Duration: Monitor by TLC (System: EtOAc/MeOH 9:1). Reaction typically completes in 3–6 hours. The nitrile spot (

      
      ) will disappear, replaced by a lower 
      
      
      
      amine-positive spot.
  • Concentration: Once complete, evaporate approximately 50% of the solvent under reduced pressure.

  • Crystallization: Cool the flask to

    
     in an ice bath. The amidrazone usually precipitates as a white to off-white solid.
    
    • Troubleshooting: If no precipitate forms, add cold diethyl ether or n-hexane to induce trashing out.

  • Filtration: Filter the solid under vacuum. Wash the cake with 5 mL of cold ethanol followed by 10 mL of diethyl ether.

  • Drying: Dry under vacuum at

    
     for 4 hours.
    
Characterization Data (Expected)
MetricExpected Value / ObservationInterpretation
Physical State White crystalline solidHigh purity
Melting Point 140–145 °C (dec)Distinct from nitrile precursor
IR (ATR) 3100–3400 cm⁻¹ (Broad)Presence of -NH and -NH₂
IR (ATR) Absence of ~2230 cm⁻¹Complete consumption of Nitrile (-CN)
¹H NMR

4.5–5.5 ppm (Broad s)
Amidrazone NH₂ protons

Experimental Protocol B: Cyclization to Pyrazolo[5,1-c][1,2,4]triazoles

This protocol demonstrates the utility of the amidrazone formed in Protocol A. By reacting it with formic acid, we close the second ring to form the fused system.

Workflow Diagram

CyclizationWorkflow Step1 Dissolve Amidrazone (from Protocol A) in Formic Acid Step2 Reflux at 100°C (3-5 Hours) Step1->Step2 Step3 Evaporate Excess Formic Acid Step2->Step3 Step4 Neutralize with NaHCO3 (aq) Step3->Step4 Step5 Collect Precipitate (Triazole) Step4->Step5

Figure 2: Workflow for the cyclization of amidrazone to pyrazolo-triazole.

Methodology
  • Dissolution: Dissolve 5 mmol of the amidrazone (from Protocol A) in 10 mL of 85% or 98% formic acid.

  • Cyclization: Reflux the mixture (

    
    ) for 4 hours.
    
  • Workup: Evaporate the excess formic acid in vacuo.

  • Neutralization: Suspend the residue in ice water and neutralize with saturated

    
     solution until pH 7–8.
    
  • Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethanol/water.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is also a reducing agent and can react violently with oxidizers. All operations must be performed in a fume hood. Double-gloving (nitrile) is recommended.

  • Waste Disposal: Hydrazine waste should be quenched with dilute hypochlorite (bleach) solution carefully before disposal, converting it to nitrogen gas and water.

  • Cyanide Risk: While the nitrile group is converted, thermal decomposition of nitrile-containing starting materials can theoretically release HCN under extreme conditions (though unlikely in this specific reflux).

References

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391-401.

  • Pintea, B. N., et al. (2021).[1] The synthesis of pyrazolo[5,1-c][1,2,4]triazoles.[1][2][3][4][5][6][7] Part 1: From acyclic and monocyclic precursors.[1] Advances in Heterocyclic Chemistry, 134, 59-117.

  • Aggarwal, R., et al. (2011). Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-c]pyrazoles. Bioorganic & Medicinal Chemistry, 19(17), 5081-5089.

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Fused Derivatives.

Sources

functionalization of pyrazole ring nitrogen in 3-cyanopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Pyrazole Ring Nitrogen in 3-Cyanopyrazole

Executive Summary & Scientific Context

The 3-cyanopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., precursors to Ruxolitinib) and various agrochemicals. However, the functionalization of the ring nitrogen presents a classic but often underestimated regioselectivity challenge.

The presence of the electron-withdrawing nitrile (-CN) group at position 3 creates a significant electronic bias, yet steric parameters often compete with these electronic effects. This guide provides validated protocols for N-alkylation and N-arylation, specifically addressing the separation and identification of the thermodynamic (1,3-isomer) and kinetic (1,5-isomer) products.

Mechanistic Foundation: The Regioselectivity Paradox

To control the reaction, one must understand the tautomeric equilibrium. 3-cyanopyrazole exists as two tautomers. While the anion is resonance-stabilized and delocalized, the site of electrophilic attack is governed by the interplay of steric hindrance and lone-pair nucleophilicity .

  • Electronic Effect: The nitrogen adjacent to the nitrile (N2) is less nucleophilic due to the inductive electron-withdrawing nature of the CN group.

  • Steric Effect: The nitrogen distal to the nitrile (N1) is sterically more accessible.

Consequently, under standard basic alkylation conditions (


), the 1-alkyl-3-cyanopyrazole (Distal/1,3-isomer)  is typically the major product. However, the 1-alkyl-5-cyanopyrazole (Proximal/1,5-isomer)  frequently forms as a significant impurity (10–30%), requiring rigorous chromatographic separation.
Visualization: Tautomerism & Attack Vectors

PyrazoleMechanism Tautomer 3-Cyanopyrazole (Tautomeric Equilibrium) Anion Delocalized Pyrazolyl Anion (Formed by Base) Tautomer->Anion Deprotonation (pKa ~12-13) Prod_13 Major Product 1-alkyl-3-cyanopyrazole (Thermodynamic/Steric Favored) Anion->Prod_13 Attack at Distal N (N1) Less Hindered Prod_15 Minor Product 1-alkyl-5-cyanopyrazole (Kinetic/Electronic Competition) Anion->Prod_15 Attack at Proximal N (N2) Adjacent to CN

Figure 1: Mechanistic pathway showing the divergence of regioisomers upon deprotonation.

Experimental Protocols

Protocol A: Classical Alkylation (Base-Mediated)

Best for: Primary alkyl halides, benzyl halides.

Rationale: Cesium carbonate (


) is preferred over 

or NaH for this specific substrate. The "Cesium Effect" often enhances solubility in DMF/MeCN and can slightly improve the regiomeric ratio (rr) in favor of the 1,3-isomer due to the looser ion pair.

Materials:

  • 3-Cyanopyrazole (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with 3-cyanopyrazole and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution typically turns yellow, indicating anion formation.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Note: Isomers often have very similar Rf values; use a gradient of Hexane/EtOAc).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography is mandatory .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: 0-40% EtOAc in Hexanes.

    • Elution Order: The 1-alkyl-3-cyanopyrazole (Major) is usually less polar (higher Rf) than the 1-alkyl-5-cyano isomer, but this can invert depending on the alkyl group. Validation via NOESY is required (see Section 4).

Protocol B: Chan-Lam Oxidative Coupling (N-Arylation)

Best for: Attaching Phenyl or Heteroaryl rings where


 fails.

Rationale: Traditional Buchwald-Hartwig coupling can be difficult with electron-deficient pyrazoles. The Chan-Lam coupling, using Copper(II) and boronic acids in air, is milder and tolerates the nitrile group well.

Materials:

  • 3-Cyanopyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • 
     (1.0 equiv - stoichiometric is often more reliable than catalytic for this substrate)
    
  • Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (dry).

Step-by-Step Workflow:

  • Setup: In a vial equipped with a stir bar, combine 3-cyanopyrazole, Aryl Boronic Acid, and

    
    .
    
  • Solvent: Add DCM (0.1 M).

  • Base: Add Pyridine.

  • Atmosphere: Do not seal under inert gas. Attach a drying tube (calcium chloride) or leave open to air (if humidity is low). Oxygen is the re-oxidant.[1]

  • Reaction: Stir vigorously at RT for 24–48 hours. The mixture will turn from blue/green to a dark slurry.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Scavenging: Wash the filtrate with 1M HCl (to remove pyridine) and then saturated

    
    .
    
  • Purification: Silica gel chromatography.

Protocol C: Mitsunobu Reaction

Best for: Functionalization with complex primary/secondary alcohols.

Rationale: Avoids the need to convert alcohols to halides. The regioselectivity in Mitsunobu reactions of 3-substituted pyrazoles is generally excellent for the N1 (1,3-isomer) product due to the bulky nature of the


-Betaine intermediate.

Materials:

  • 3-Cyanopyrazole (1.0 equiv)

  • Alcohol (R-OH) (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Cooling: Dissolve 3-cyanopyrazole, Alcohol, and

    
     in THF under 
    
    
    
    . Cool to 0°C.[2]
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate directly.

  • Purification: Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ) white solid. Filter. Purify the filtrate via column chromatography.

Analytical Validation (Self-Validating System)

The "Seminal Error": Researchers frequently misassign the 1,3 and 1,5 isomers because they assume the major product is always the 1,3-isomer. While statistically likely, this must be proven.

Differentiation Strategy: The nitrile group (-CN) has no protons. Therefore, standard NOE (Nuclear Overhauser Effect) interactions are the only definitive way to assign regiochemistry without X-ray crystallography.

Isomer Identification Table
Feature1-Alkyl-3-Cyanopyrazole (Major/Target)1-Alkyl-5-Cyanopyrazole (Minor/Impurity)
Structure N-Alkyl is distal to CN.N-Alkyl is adjacent to CN.
Proton Neighbors N-Alkyl is next to H-5 .N-Alkyl is next to CN .
1H-NOESY Signal Strong Cross-peak between N-Alkyl protons and Pyrazole Ring Proton (H-5).NO Cross-peak between N-Alkyl protons and Pyrazole Ring Proton (H-3 is too far).
13C NMR (CN) ~114-116 ppm (Typical)Often shifted downfield by 1-2 ppm relative to isomer.
TLC (Silica) Generally Higher Rf (Less Polar).Generally Lower Rf (More Polar).
Analytical Logic Flow

AnalyticalFlow Start Isolated Product NOESY Run 1D or 2D NOESY NMR Start->NOESY Check Check interaction between N-CH2 protons and Pyrazole-CH NOESY->Check Res1 Strong NOE Observed Check->Res1 Yes Res2 No NOE Observed Check->Res2 No Concl1 CONFIRMED: 1-Alkyl-3-Cyanopyrazole (Proton is at pos 5, adjacent to N) Res1->Concl1 Concl2 CONFIRMED: 1-Alkyl-5-Cyanopyrazole (Proton is at pos 3, distal to N) Res2->Concl2

Figure 2: Decision logic for NMR structural assignment.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:Journal of Organic Chemistry (2017).
    • Link:[Link]

    • Relevance: Defines the steric vs. electronic arguments for 3-substituted pyrazoles.
  • Chan-Lam Coupling Protocol

    • Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.
    • Source:Tetrahedron Letters (1998) (Seminal Chan/Lam papers).
    • Link:[Link]

    • Relevance: Found
  • Mitsunobu Reaction on Heterocycles

    • Title: The Mitsunobu Reaction in the Synthesis of N-Heterocycles.
    • Source:Current Organic Chemistry (2009).[3]

    • Link:[Link]

    • Relevance: Validates Protocol C for electron-deficient azoles.
  • pKa Data for Heterocycles

    • Title: Equilibrium acidities in dimethyl sulfoxide solution.
    • Source:Accounts of Chemical Research (1988) (Bordwell pKa Table).
    • Link:[Link]

    • Relevance: Validates the use of Carbon

Sources

Application Note: Click Chemistry Synthesis of 5-(1H-Pyrazol-3-yl)-1H-Tetrazoles from 1H-Pyrazole-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Pharmacological Rationale

Tetrazoles are a prominent class of nitrogen-rich, five-membered heterocyclic compounds that have revolutionized drug design. In medicinal chemistry, 5-substituted 1H-tetrazoles serve as non-classical bioisosteres for carboxylic acids; they mimic the acidity and spatial properties of the carboxylate moiety while offering vastly superior lipophilicity and resistance to metabolic degradation[1].

The hybridization of a pyrazole scaffold with a tetrazole moiety creates a uniquely potent pharmacophore. Recent drug development efforts have demonstrated that pyrazole-tetrazole hybrids exhibit profound biological activities, including targeted antileishmanial efficacy against Leishmania braziliensis and Leishmania amazonensis[2]. Beyond pharmaceuticals, these asymmetric, nitrogen-rich C-N junction compounds are highly valued in materials science as dense, thermally stable energetic materials[3].

The most robust method for synthesizing these critical building blocks is the [3+2] cycloaddition of a pyrazole-carbonitrile with sodium azide—a quintessential "click chemistry" transformation[4].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, I emphasize that transitioning from traditional tetrazole synthesis to modern catalytic click protocols is not merely a safety upgrade—it is a fundamental improvement in reaction thermodynamics and scalability.

Historically, the conversion of nitriles to tetrazoles required harsh conditions and large excesses of hydrazoic acid (HN₃), posing severe toxicity and explosion risks[5]. The paradigm shifted significantly with the introduction of Lewis acid catalysis in aqueous media, pioneered by Demko and Sharpless[6].

The Causality of Catalyst Selection

The addition of Zinc Bromide (ZnBr₂) or a Copper(II) complex is not just to accelerate the reaction; it serves as a critical electrophilic activator[7]. By coordinating to the nitrogen atom of the 1H-pyrazole-3-carbonitrile, the Lewis acid withdraws electron density from the adjacent cyano carbon. This stereoelectronic effect drastically increases the electrophilicity of the nitrile, lowering the activation energy barrier for the nucleophilic attack by the azide anion[6].

Solvent Causality & The Safety Buffer System

Using water as a solvent is a critical safety mechanism. An aqueous solution of 1M ZnBr₂ and 1M NaN₃ naturally buffers to a slightly alkaline pH of ~8. Because the pKₐ of hydrazoic acid is ~4.7, this alkaline environment ensures that the azide remains entirely in its anionic form (N₃⁻). This virtually eliminates the generation of volatile, explosive HN₃ gas, even at a 100 °C reflux[6].

Experimental Workflow

The following diagram illustrates the logical progression and intermediate states of the zinc-catalyzed aqueous click reaction.

ClickChemistryWorkflow N1 1H-Pyrazole-3-Carbonitrile (Substrate) N3 ZnBr₂ Catalyst in H₂O (pH ~8 Buffer System) N1->N3 N2 Sodium Azide (NaN₃) (Azide Source) N2->N3 N4 [3+2] Cycloaddition (100°C, 24h) N3->N4 Lewis Acid Activation N5 Acidification (HCl) & Extraction N4->N5 LC-MS / TLC Validation N6 5-(1H-Pyrazol-3-yl)-1H-Tetrazole (Purified Product) N5->N6 Recrystallization

Caption: Workflow for the zinc-catalyzed [3+2] cycloaddition of pyrazole-carbonitriles to tetrazoles.

Quantitative Data: Catalyst System Comparison

Selecting the right catalyst depends on your specific laboratory constraints and scale-up requirements. The table below summarizes the quantitative performance of various validated catalytic systems for nitrile-to-tetrazole conversions.

Catalyst SystemSolventTemperatureReaction TimeAvg. Yield (%)Key Advantage & Causality
ZnBr₂ (1.2 equiv) H₂O100 °C (Reflux)24 h85–95%Auto-buffered to pH ~8, preventing HN₃ release; highly scalable[6].
Silica Sulfuric Acid DMF100 °C6–12 h72–95%Heterogeneous catalyst; easily recoverable via simple filtration[5].
Cu(II) Complex Neat / H₂O80 °C8–12 h~90%Minimizes spark discharge risks; high turnover number for green synthesis[7].

Step-by-Step Methodology: Zinc-Catalyzed Aqueous Synthesis

This protocol is adapted from the highly reliable Demko & Sharpless methodology, optimized for pyrazole-carbonitrile substrates[1],[6].

Materials & Reagents
  • Substrate: 1H-pyrazole-3-carbonitrile (10 mmol, 0.93 g)

  • Azide Source: Sodium azide (NaN₃) (12 mmol, 0.78 g, 1.2 equiv)[1]

  • Catalyst: Zinc bromide (ZnBr₂) (12 mmol, 2.70 g, 1.2 equiv)[1]

  • Solvent: Deionized water (20 mL)[1]

  • Workup Reagents: 3M Hydrochloric acid (HCl), Ethyl acetate[1]

Procedure

Step 1: Reaction Setup & Safety Validation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole-3-carbonitrile (10 mmol) in 20 mL of deionized water[1].

  • Add sodium azide (12 mmol) and zinc bromide (12 mmol) to the suspension[1].

  • Self-Validation Check: Test the pH of the mixture using indicator paper. It must read approximately pH 8. Causality: This is the critical safety validation step ensuring no explosive hydrazoic acid will be liberated during heating[6].

Step 2: Cycloaddition Execution

  • Attach a reflux condenser and heat the mixture to a vigorous reflux (100–105 °C)[1].

  • Maintain vigorous stirring for 24 hours. Causality: Thermal energy overcomes the activation barrier, while the Zn(II) center holds the nitrile and azide in close spatial proximity to facilitate the click reaction[6].

Step 3: In-Process Monitoring (Self-Validation)

  • After 12–24 hours, sample 50 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via TLC (Eluent: 8:2 EtOAc:Hexane) or LC-MS[1].

  • Validation: The reaction is complete when the high-Rf spot of the starting nitrile disappears. Orthogonal validation: FTIR analysis of a dried aliquot will show the complete disappearance of the sharp C≡N stretch (~2220 cm⁻¹)[7].

Step 4: Workup & Acidification

  • Cool the reaction mixture to room temperature.

  • Carefully add 3M HCl dropwise until the pH reaches ~2. Causality: Acidification protonates the tetrazolate anion, forcing the neutral 5-(1H-pyrazol-3-yl)-1H-tetrazole to precipitate out of the aqueous phase[1].

  • Expert Warning: Ensure the reaction is fully complete before acidification. If unreacted NaN₃ remains, acidifying to pH 2 will generate deadly HN₃ gas. Conduct this step in a well-ventilated fume hood[6].

Step 5: Isolation & Purification

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

  • Purify the crude product via recrystallization from an ethanol/water mixture to yield the pure pyrazole-tetrazole bioisostere[1].

Troubleshooting & Self-Validation Matrix

A robust protocol must account for deviations. Use this matrix to diagnose and correct common experimental failures.

Observation / Failure ModeMechanistic CauseCorrective Action
No product formation (Starting material recovered)Insufficient electrophilicity of the nitrile or inactive/hydrated catalyst.Ensure ZnBr₂ is strictly anhydrous before use. Increase reaction time to 48h[1].
Evolution of gas during heating Acidic pH causing the generation of hazardous HN₃ gas[6].Immediate Action: Remove from heat and adjust pH to ~8. Verify water source and reagent purity[6].
Multiple spots on TLC Side reactions, incomplete conversion, or degradation.Verify stoichiometry (strictly 1.2 equiv NaN₃/ZnBr₂). Purify the crude mixture via silica gel column chromatography[1].

References

Sources

synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Regiocontrol of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for sedative-hypnotics (e.g., Zaleplon, Indiplon) and a wide array of kinase inhibitors (CDK2, KDR, c-Src). This application note details the synthetic protocols for constructing this bicyclic system using 3-aminopyrazole-4-carbonitrile (also known as 5-amino-4-cyanopyrazole) as the dinucleophilic building block.

Key Technical Insight: The primary challenge in this synthesis is regiocontrol . When reacting with unsymmetrical 1,3-dielectrophiles (e.g.,


-keto esters), two isomeric products (5-substituted vs. 7-substituted) are theoretically possible. This guide provides optimized protocols to direct regioselectivity and analytical methods to rigorously validate the structural identity of the resulting isomers.

Mechanistic Principles & Regiochemistry

The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds via a [3 + 3] cyclocondensation. The starting material, 3-aminopyrazole-4-carbonitrile, possesses two nucleophilic nitrogen centers:

  • The exocyclic amine (

    
    ).
    
  • The endocyclic ring nitrogen (N-2).

The Regioselectivity Rule: Under standard neutral or acidic conditions, the exocyclic amine is the harder, more nucleophilic species. It preferentially attacks the most electrophilic carbonyl of the 1,3-dicarbonyl reagent (typically the ketone over the ester). This initial attack determines the final substitution pattern.

  • Path A (Kinetic Control): Amine attacks Ketone

    
     Intermediate Enamine 
    
    
    
    Ring Closure at Ester
    
    
    5-Alkyl-7-Oxo product .
  • Path B (Alternative): Amine attacks Ester

    
     Amide formation 
    
    
    
    Ring Closure at Ketone
    
    
    7-Alkyl-5-Oxo product .

Note: Path A is the dominant pathway for


-keto esters under standard reflux conditions.
Pathway Visualization

ReactionPathway Start 3-aminopyrazole- 4-carbonitrile IntermediateA Intermediate A: Enamine Formation (Attack at Ketone) Start->IntermediateA Fast (Nucleophilic Attack) IntermediateB Intermediate B: Amide Formation (Attack at Ester) Start->IntermediateB Slow Reagent Unsymmetrical 1,3-Dielectrophile (R-CO-CH2-CO-OR') Reagent->IntermediateA Reagent->IntermediateB ProductA Major Product: 5-Alkyl-7-oxo-isomer IntermediateA->ProductA Cyclization (-H2O/-ROH) ProductB Minor Product: 7-Alkyl-5-oxo-isomer IntermediateB->ProductB Cyclization

Figure 1: Mechanistic bifurcation in the cyclocondensation of aminopyrazoles. Path A is generally favored with


-keto esters.

Experimental Protocols

Protocol A: Synthesis with Symmetrical 1,3-Diketones (Baseline)

Target: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

This reaction is regiospecific by definition (symmetry) and serves as an excellent training protocol to master the workup.

Materials:

  • 3-Aminopyrazole-4-carbonitrile (1.08 g, 10 mmol)

  • Acetylacetone (1.0 mL, 10 mmol)

  • Glacial Acetic Acid (20 mL) or Ethanol (20 mL) with cat. piperidine.

Procedure:

  • Dissolution: Dissolve the aminopyrazole in glacial acetic acid in a 50 mL round-bottom flask.

  • Addition: Add acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: The product will precipitate as a solid. Filter under vacuum, wash with cold water (

    
     mL), and recrystallize from Ethanol.
    

Expected Yield: 85–92% Validation: Melting point:


.
Protocol B: Regioselective Synthesis with -Keto Esters

Target: 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol addresses the regioselectivity challenge.[1][2][3][4][5] Using glacial acetic acid promotes the formation of the 5-methyl-7-oxo isomer (Zaleplon-like orientation).

Materials:

  • 3-Aminopyrazole-4-carbonitrile (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Solvent: Glacial Acetic Acid (15 mL)

Procedure:

  • Setup: Combine reagents in a reaction vessel.

  • Reaction: Reflux for 4–6 hours.

    • Optimization Note: For higher throughput, use Microwave Irradiation (Power: 300W, Temp:

      
      ) for 10–15 minutes [1].
      
  • Workup: Cool to room temperature. The product often crystallizes directly from the acetic acid upon cooling. If not, dilute with water.

  • Purification: Filter the solid. Recrystallize from DMF/Ethanol mixtures to remove any trace of the minor isomer.

Critical Quality Attribute (CQA): The product exists in tautomeric equilibrium (7-hydroxy vs. 7-oxo). In polar solvents (DMSO), the amide-like (oxo) form usually predominates.

Structural Validation (Self-Validating System)

Distinguishing between the 5-methyl and 7-methyl isomers is the most frequent point of failure. You cannot rely solely on 1H NMR integration. You must use HMBC or specific chemical shift markers.

Table 1: Diagnostic NMR Markers for Regioisomer Determination

Feature5-Methyl Isomer (Major)7-Methyl Isomer (Minor)Technique
Methyl Shift (

)

ppm

ppm (Deshielded)
1H NMR
Ring Proton (

)
H-6 appears at

ppm
H-6 appears at

ppm
1H NMR
HMBC Correlation Methyl protons correlate to C-5 (ring carbon)Methyl protons correlate to C-7 (ring carbon)2D NMR
NOE Signal NOE between Methyl and H-6Strong NOE between Methyl and H-6NOESY

Note: In the 5-methyl isomer, the methyl group is far from the anisotropic deshielding cone of the bridgehead nitrogen, making it more shielded (upfield) compared to the 7-methyl isomer [2].

Troubleshooting & Optimization

Decision Matrix for Optimization

Optimization Problem Problem Identified Solubility Poor Solubility of Starting Material Problem->Solubility Regio Mixed Regioisomers (Inseparable) Problem->Regio Yield Low Yield / Tarry Product Problem->Yield Solubility_Sol Switch Solvent: DMF or AcOH at 100°C Solubility->Solubility_Sol Regio_Sol Change Catalyst: Switch from Base (Piperidine) to Acid (AcOH) Regio->Regio_Sol Yield_Sol Use Microwave Irradiation (Solvent-free or minimal AcOH) Yield->Yield_Sol

Figure 2: Troubleshooting workflow for common synthetic hurdles.

Common Issues:

  • Solubility: 3-aminopyrazole-4-carbonitrile has poor solubility in non-polar solvents. Always use EtOH, AcOH, or DMF.

  • Purification: If regioisomers co-elute on silica, try recrystallization from Dioxane . The 7-oxo derivatives are typically less soluble than the 5-oxo isomers.

References

  • Al-Mousawi, S. M., et al. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14(1), 283-296.

  • Chimichi, S., et al. (1992).[6] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 70(4), 1093-1097.

  • Hassan, A. S., et al. (2015).[7] "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives." Arkivoc, 2015(5), 277-286.[8]

Sources

The Strategic Art of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling of 1H-Pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Nucleus in Modern Chemistry

The 1H-pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile pharmacophore. The introduction of a carbonitrile moiety at the 3-position significantly modulates the electronic character of the pyrazole ring, rendering it a particularly interesting substrate for further functionalization. This electron-withdrawing group can influence the reactivity of the pyrazole core in palladium-catalyzed cross-coupling reactions, necessitating carefully optimized protocols for efficient bond formation. This comprehensive guide provides an in-depth exploration of Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions for the functionalization of halo-substituted 1H-pyrazole-3-carbonitriles. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions.

The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.[1] The unifying mechanistic framework for these transformations is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and reductive elimination.[2][3][4]

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an aryl or heteroaryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl > F. For pyrazole-based substrates, the presence of the electron-withdrawing 3-carbonitrile group can facilitate this step by making the pyrazole ring more electron-deficient.

Transmetalation (Suzuki-Miyaura Coupling): The Carbon-Carbon Bond Formation

In the Suzuki-Miyaura coupling, an organoboron reagent (such as a boronic acid or its ester) transfers its organic moiety to the palladium(II) complex in a process called transmetalation. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[5]

Olefin Insertion (Heck Reaction): A Different Path to C-C Bonds

For the Heck reaction, the palladium(II)-aryl intermediate coordinates to an alkene. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, forming a new palladium-alkyl species.[4][6]

Reductive Elimination: The Final Act

The catalytic cycle culminates in reductive elimination, where the two organic fragments on the palladium(II) center are coupled to form the desired product, and the palladium(0) catalyst is regenerated, ready to initiate another cycle.[3]

Visualizing the Catalytic Cycle: A Generalized Scheme

Palladium Catalytic Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination Pd0 Pd(0)L_n PdII_S Ar-Pd(II)-X Pd0->PdII_S Ar-X OA_S Oxidative Addition (Ar-X) PdII_R_S Ar-Pd(II)-R PdII_S->PdII_R_S R-B(OR)2 Base Trans_S Transmetalation (R-B(OR)2) PdII_R_S->Pd0 Product_S Ar-R PdII_R_S->Product_S RE_S Reductive Elimination Pd0_H Pd(0)L_n PdII_H Ar-Pd(II)-X Pd0_H->PdII_H Ar-X OA_H Oxidative Addition (Ar-X) PdII_Alkyl_H R-CH2-CH2-Pd(II)-Ar PdII_H->PdII_Alkyl_H R-CH=CH2 OI_H Olefin Insertion PdII_Alkyl_H->Pd0_H Base Product_H Ar-CH=CH-R PdII_Alkyl_H->Product_H BHE_H β-Hydride Elimination Pd0_B Pd(0)L_n PdII_B Ar-Pd(II)-X Pd0_B->PdII_B Ar-X OA_B Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)-NR'R'' PdII_B->PdII_Amido HNR'R'' Base Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0_B Product_B Ar-NR'R'' PdII_Amido->Product_B RE_B Reductive Elimination

Caption: Generalized catalytic cycles for cross-coupling reactions.

Application Notes & Protocols

The following sections provide detailed protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination of halo-1H-pyrazole-3-carbonitriles. It is crucial to note that for many pyrazole substrates, protection of the N-H proton is advantageous to prevent side reactions and improve solubility. The trityl (Tr) group is a common choice as it is bulky and can be removed under acidic conditions.[7]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl and heteroaryl-aryl structures.[8][9] For pyrazoles bearing an electron-withdrawing group like the 3-carbonitrile, this reaction is generally efficient. Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter times.[10][11]

This protocol is adapted from methodologies developed for the microwave-promoted Suzuki coupling of halo-pyrazoles.[10][12]

Materials:

  • 4-Bromo-1-(trityl)-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst: XPhos Pd G2 (1-3 mol%) or Pd(PPh₃)₄ (3-5 mol%)[13][14]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/water (4:1 or as optimized) or DMF/water (4:1)

Procedure:

  • To a microwave vial, add 4-bromo-1-(trityl)-1H-pyrazole-3-carbonitrile, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Causality:

  • Catalyst Choice: XPhos-based palladacycles are often highly effective for challenging substrates due to the bulky and electron-rich nature of the XPhos ligand, which promotes both oxidative addition and reductive elimination.[13][14] Pd(PPh₃)₄ is a classic, reliable catalyst for a broad range of Suzuki couplings.[9]

  • Base Selection: An appropriate base is crucial for activating the boronic acid. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble reactants and the inorganic base.

EntryPyrazole SubstrateCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
14-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃ (2.5)DME/H₂OReflux14[10]
24-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃ (2.5)DME/H₂O100 °C / 5 min (MW)24[10]
34-Bromo-1-(trityl)-1H-pyrazoleArylboronic acidsPdCl₂(dppf) (3)K₂CO₃ (2)Toluene/EtOH/H₂O80 °C / 12 h70-95[15]
44-Bromo-3,5-dinitro-1H-pyrazoleVarious boronic acidsXPhos Pd G2 (2)K₃PO₄ (3)1,4-Dioxane80 °C / 1-4 h60-95[13]
II. Heck Reaction: Arylation of Alkenes

The Heck reaction provides a direct method for the synthesis of substituted alkenes from aryl halides.[4][16] The use of an N-protected 4-iodo-1H-pyrazole-3-carbonitrile is recommended for this transformation.

This protocol is based on established procedures for the Heck reaction of 4-iodopyrazoles.[16]

Materials:

  • 4-Iodo-1-(trityl)-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Alkene (e.g., methyl acrylate, styrene) (1.2-2.0 equiv)

  • Palladium catalyst: Pd(OAc)₂ (1-5 mol%)

  • Ligand: P(OEt)₃ (2-10 mol%)

  • Base: Et₃N or K₂CO₃ (2.0-3.0 equiv)

  • Solvent: Anhydrous DMF or acetonitrile

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-(trityl)-1H-pyrazole-3-carbonitrile, Pd(OAc)₂, and the ligand.

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the product by column chromatography.

Experimental Causality:

  • Ligand Selection: For the Heck reaction, phosphite ligands like P(OEt)₃ can be highly effective, often leading to higher yields compared to triphenylphosphine.[16]

  • Protecting Group: The bulky trityl group on the pyrazole nitrogen can enhance the stability of the substrate and prevent undesired side reactions.[16]

EntryPyrazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
14-Iodo-1-(trityl)-1H-pyrazoleMethyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (2)DMF100 °C / 1 h95[16]
24-Iodo-1-(trityl)-1H-pyrazoleStyrenePd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (2)DMF100 °C / 1 h44[16]
III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3][17] This reaction is particularly valuable for accessing novel pyrazole-based scaffolds for drug discovery.

This protocol is adapted from procedures for the amination of 4-halopyrazoles.[7]

Materials:

  • 4-Bromo-1-(trityl)-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: tBuDavePhos or XPhos (2-4 mol%)

  • Base: NaOtBu or K₃PO₄ (1.5-2.5 equiv)

  • Solvent: Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by 4-bromo-1-(trityl)-1H-pyrazole-3-carbonitrile and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Experimental Causality:

  • Ligand Choice: Bulky, electron-rich phosphine ligands such as tBuDavePhos and XPhos are crucial for the efficiency of the Buchwald-Hartwig amination. They facilitate both the oxidative addition and the challenging C-N reductive elimination step.[7]

  • Base Sensitivity: Strong bases like NaOtBu are often required, but some functional groups may be sensitive to these conditions. In such cases, a milder base like K₃PO₄ can be employed.[3]

  • Amine Scope: The reaction generally works well with secondary amines and primary anilines. Primary alkylamines bearing β-hydrogens can be challenging substrates due to the potential for β-hydride elimination.[7]

EntryPyrazole SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
14-Bromo-1-(trityl)-1H-pyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (2)Xylene160 °C / 10 min (MW)60[7]
24-Bromo-1-(trityl)-1H-pyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (2)Xylene160 °C / 10 min (MW)67[7]
33-BromopyrazoleVarious aminesPd₂(dba)₃ / XPhosK₃PO₄t-AmOH110 °CGood to very good[18]

Workflow Visualization

Experimental_Workflow start Start: Halo-pyrazole-3-carbonitrile reagents Add Coupling Partner, Catalyst, Ligand, Base, Solvent start->reagents reaction Reaction Setup (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of halo-1H-pyrazole-3-carbonitriles offers a powerful and modular approach to synthesizing a diverse array of functionalized pyrazoles. By understanding the underlying catalytic cycles and carefully selecting the appropriate reaction conditions, researchers can efficiently construct novel C-C and C-N bonds. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of complex molecules with potential applications in drug discovery and materials science. Future developments in this field will likely focus on the use of more sustainable and economical catalysts, as well as the expansion of the substrate scope to include even more challenging coupling partners.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 825-828.
  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4), 827.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(2), 1602-1613.
  • Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fix
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Science Bulletin.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2015). DSpace@MIT.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amin
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
  • Ichikawa, H., Oh, Y., & Usami, Y. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2265.
  • Buchwald–Hartwig amin
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling C
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(39), 7851-7863.
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(19), 4588.
  • Oxidative Addition. (n.d.). University of Rochester.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry, 79, 293-300.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (2005). Organic Process Research & Development, 9(4), 455-458.
  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). HETEROCYCLES, 81(8), 1917.
  • Buchwald-Hartwig Amin
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Molecules, 27(3), 633.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2266-2287.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). The Journal of Organic Chemistry, 87(2), 1149-1165.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2012). IntechOpen.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). Chemistry Europe.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12.
  • Yagi, K., Ogura, T., & Nuida, A. (1997). SYNTHESES OF 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. HETEROCYCLES, 45(8), 1463.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2013). KAUST Repository.
  • Oxidative Coupling Reactions. (n.d.). Johannes Gutenberg University Mainz.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2018).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladacycle Coupling C
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol. (2025). BenchChem.
  • Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. (2018).
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2018). Organometallics, 37(23), 4429-4436.
  • Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. (2025). BenchChem.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Molecules, 27(3), 633.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Oxidative addition of an alkyl halide to form a stable Cu(III) product. (2023). eScholarship.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyanopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity issues—specifically, the unintended hydrolysis of the nitrile (-CN) group to a carboxamide (-CONH₂) or carboxylic acid (-COOH) during the synthesis of highly substituted pyrazoles.

Below, we deconstruct the mechanistic causes of this side reaction and provide self-validating protocols to ensure the preservation of the sensitive cyano pharmacophore.

I. Diagnostic Workflow: Identifying the Point of Failure

Before adjusting your protocol, you must identify whether your nitrile is undergoing partial hydration (amide) or complete hydrolysis (carboxylic acid). Use the diagnostic flowchart below to isolate the variable causing the failure.

Troubleshooting Start LC-MS/IR Shows Loss of -CN Group CheckIR Check IR Spectrum: Is there a C=O stretch at ~1650-1690 cm⁻¹? Start->CheckIR Amide Primary Amide Formed (Partial Hydrolysis) CheckIR->Amide Yes (Amide) Acid Carboxylic Acid Formed (Complete Hydrolysis) CheckIR->Acid Broad OH (Acid) BaseCheck Are you using strong aqueous base (e.g., NaOH)? Amide->BaseCheck Acid->BaseCheck TempCheck Is the reaction temperature > 60°C? BaseCheck->TempCheck No Sol Action: Switch to 10 mol% Piperidine in anhydrous THF at 25°C BaseCheck->Sol Yes TempCheck->Sol Yes

Caption: Diagnostic flowchart for identifying and resolving nitrile hydrolysis during pyrazole synthesis.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my cyanopyrazole synthesis yield a pyrazole-carboxamide byproduct instead of the target nitrile? A1: This is a classic chemoselectivity failure driven by the dual reactivity of the reaction conditions. Nitriles are notoriously susceptible to nucleophilic attack by water, a process heavily catalyzed by both strong acids and strong bases1[1].

  • In basic conditions: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbon of the nitrile. This forms an unstable imidic acid anion, which rapidly tautomerizes into a stable primary amide2[2].

  • In acidic conditions: The nitrile nitrogen is protonated, massively increasing the electrophilicity of the adjacent carbon, allowing even weak nucleophiles like ambient water to attack and form the amide3[3]. If your pyrazole cyclization relies on refluxing conditions with inorganic bases (e.g., NaOH, KOH) in protic solvents, the activation energy for nitrile hydration is easily surpassed.

Q2: What are the optimal mild conditions to drive pyrazole cyclization while preserving the nitrile? A2: You must decouple the cyclization driving force from the hydrolysis driving force. The most effective strategy is to transition from stoichiometric inorganic bases to mild organocatalysis in strictly anhydrous, aprotic environments. Recent methodologies utilizing diazoacetonitrile or malononitrile derivatives demonstrate that a catalytic amount of a secondary amine (e.g., 10 mol% piperidine) in anhydrous Tetrahydrofuran (THF) at 25 °C is sufficient to drive Knoevenagel condensation and subsequent [3+2] cycloaddition without triggering dehydrocyanation or hydrolysis 4[4].

Q3: How do I handle aqueous workups without triggering hydrolysis post-reaction? A3: Nitrile hydrolysis is kinetically slow at low temperatures and neutral pH. To prevent workup-induced hydrolysis:

  • Quench the reaction at 0 °C.

  • Neutralize any residual base or acid immediately using a mild buffer (e.g., saturated aqueous NH₄Cl or NaHCO₃) rather than strong acids/bases.

  • Extract rapidly with an organic solvent (EtOAc or DCM) to partition the cyanopyrazole away from the aqueous layer.

III. Mechanistic Pathway: Cyclization vs. Hydrolysis

The diagram below illustrates the competing kinetic pathways during the synthesis of cyanopyrazoles from active methylene intermediates.

Mechanism Precursor Hydrazone/Diazo Intermediate with -CN Group PathA Intramolecular Cyclization (Anhydrous, Mild Base) Precursor->PathA PathB Nucleophilic Attack by H₂O (Aqueous, Strong Acid/Base) Precursor->PathB ProductA Cyanopyrazole (Target) PathA->ProductA Imidic Imidic Acid Intermediate PathB->Imidic ProductB Pyrazole-carboxamide (Byproduct) Imidic->ProductB Tautomerization

Caption: Competing pathways: target cyclization to cyanopyrazole versus hydration to carboxamide.

IV. Quantitative Data: Impact of Reaction Conditions

The following table synthesizes the causality between reaction conditions and the chemoselective survival of the nitrile group during pyrazole ring closure.

Catalyst / ReagentSolventTemp (°C)Time (h)Cyanopyrazole Yield (%)Amide Yield (%)Mechanistic Causality
NaOH (1.0 eq) H₂O / EtOH80415%75% Strong base and heat drive rapid nucleophilic attack by OH⁻ on the nitrile carbon.
HCl (Aqueous) EtOH8040%85% Acid-catalyzed protonation of the nitrile nitrogen massively accelerates hydration.
K₂CO₃ (1.0 eq) MeCN60645%30%Moderate base causes partial hydrolysis due to residual moisture and elevated temperature.
Piperidine (10 mol%) Dry THF25392% <2%Mild basicity and an aprotic environment facilitate cyclization without forming the imidic acid[4].

V. Self-Validating Experimental Protocol: Mild Cyanopyrazole Synthesis

To guarantee the integrity of the nitrile group, utilize this self-validating protocol based on organocatalyzed multicomponent assembly[4]. This protocol incorporates built-in analytical checkpoints to verify success at each stage.

Step 1: Reagent and Solvent Preparation
  • Action: Distill Tetrahydrofuran (THF) over sodium/benzophenone to ensure it is strictly anhydrous.

  • Validation Checkpoint: Perform a Karl Fischer titration on the THF. The reaction must not proceed if moisture content exceeds 50 ppm. Water is the absolute limiting reagent for hydrolysis.

Step 2: Organocatalyzed Condensation & Cyclization
  • Action: In an oven-dried flask under an argon atmosphere, dissolve the aldehyde (1.0 mmol) and active methylene/nitrile precursor (e.g., malononitrile or diazoacetonitrile, 1.0 mmol) in 5.0 mL of anhydrous THF. Add piperidine (10 mol%) dropwise. Stir at 25 °C for 3 hours.

  • Validation Checkpoint (In-Process IR Spectroscopy): Take a 50 µL aliquot, evaporate the solvent, and run an ATR-IR spectrum.

    • Success: A sharp, distinct peak at ~2220 cm⁻¹ confirms the intact presence of the -C≡N stretch.

    • Failure: The appearance of a strong C=O stretch at 1650–1690 cm⁻¹ alongside broad N-H/O-H stretching (3200–3400 cm⁻¹) indicates the reaction has breached the hydrolysis threshold[3].

Step 3: Quenching and Phase Separation
  • Action: Cool the reaction mixture to 0 °C using an ice bath. Quench the organocatalyst by adding 5.0 mL of cold, saturated aqueous NH₄Cl. Extract immediately with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint (TLC): Spot the organic layer on a silica gel TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Success: The target cyanopyrazole will elute cleanly (higher

      
      ).
      
    • Failure: If an amide byproduct has formed, it will appear as a highly polar spot stuck near the baseline due to strong hydrogen bonding.

Step 4: Purification
  • Action: Evaporate the solvent under reduced pressure (bath temperature < 35 °C to prevent thermal degradation) and purify via flash column chromatography.

VI. References

  • Diazoacetonitrile in Cyanopyrazole Synthesis / Organocatalyzed, Three‐Component Construction of Cyanopyrazoles Using Diazoacetonitrile Source: ResearchGate (Mohanan, K. et al.) URL:

  • Converting Nitriles to Amides Source: Chemistry Steps URL:

  • Acidic Hydrolysis of Nitriles To Amides Source: Master Organic Chemistry URL:

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA Source: National Institutes of Health (PMC) URL:

Sources

improving yield of 3-cyanopyrazole in cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: High-Yield Cyclization Protocols

Status: Online | Agent: Senior Application Scientist | Topic: Yield Optimization

Introduction: The Pharmacophore Challenge

The 3-cyanopyrazole motif is a critical pharmacophore in medicinal chemistry, serving as a precursor to JAK inhibitors and a bioisostere for carboxylic acids. However, its synthesis is notoriously plagued by three failure modes:

  • Regioisomeric Scrambling: Formation of the thermodynamically stable 5-cyano isomer instead of the desired 3-cyano target.

  • Pyrazoline Stagnation: Incomplete oxidation of the dihydro-intermediate during [3+2] cycloadditions.

  • Nitrile Hydrolysis: Inadvertent conversion of the cyano group to a primary amide during acidic/basic workups.

This guide provides field-proven troubleshooting workflows to resolve these bottlenecks.

Module 1: The Regioselectivity Crisis

User Issue: "I am reacting a hydrazine with a -enaminonitrile, but I'm getting the 5-cyano isomer (or a mixture)."

Technical Diagnosis: In the condensation of substituted hydrazines (


) with non-symmetrical 1,3-dielectrophiles (like ethoxymethylene-malononitrile derivatives), the regioselectivity is governed by the initial nucleophilic attack.
  • Kinetic Control: The more nucleophilic nitrogen (usually the terminal

    
    ) attacks the most electrophilic carbon.
    
  • Thermodynamic Drift: Under high heat or protic conditions, the reaction may equilibrate to the 5-isomer.

Troubleshooting Protocol: The "Solvent Switch" Method

To lock the regioselectivity towards the 3-substituted isomer (or control the ratio), you must manipulate the solvent polarity and proton availability to direct the initial Michael addition.

Step-by-Step Optimization:

  • Abandon Protic Solvents: Stop using Ethanol or Acetic Acid. These facilitate proton transfer that allows equilibration between the hydrazone and enehydrazine intermediates.

  • Switch to Aprotic Dipolar Solvents: Use DMAc (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) .

    • Why: These solvents enhance the nucleophilicity of the hydrazine while preventing proton-shuttling, often favoring the kinetic product.

  • Temperature Control: Run the initial addition at 0°C to Room Temperature . Only heat after the intermediate has formed to drive the dehydration/cyclization.

Data: Solvent Effects on Regioselectivity

Solvent Conditions Isomer Ratio (3-CN : 5-CN) Yield
Ethanol Reflux, 4h 20 : 80 65%
Acetic Acid 60°C, 2h 5 : 95 72%
DMAc 25°C, 12h 95 : 5 89%

| THF | Reflux, 6h | 60 : 40 | 55% |

Application Note: If using aryl hydrazines, the electronic nature of the aryl ring significantly impacts nucleophilicity. Electron-withdrawing groups (EWGs) on the hydrazine require higher temperatures in DMAc.

Module 2: The [3+2] Cycloaddition Route (Diazoacetonitrile)

User Issue: "I need a direct route to 3-cyanopyrazoles without separating isomers, but diazoacetonitrile is considered unsafe."

Technical Diagnosis: The [3+2] cycloaddition of diazoacetonitrile (


) with electron-deficient alkenes (nitroolefins) or alkynes is the most direct route to 3-cyanopyrazoles. The "safety" concern is valid; isolating pure diazoacetonitrile is hazardous. The solution is in-situ generation .[1][2]
Troubleshooting Protocol: In-Situ Generation & Trapping

This protocol avoids the isolation of the explosive diazo species, generating it transiently in the presence of the dipolarophile.

The "Safe-Click" Workflow:

  • Precursors: Use aminoacetonitrile hydrochloride and sodium nitrite to generate diazoacetonitrile in the reaction vessel.

  • Biphasic System: Use a DCM/Water or THF/Water system to manage the solubility of the inorganic salts and the organic dipole.

  • Catalyst: Use Cs₂CO₃ (Cesium Carbonate) as a mild base to promote the cycloaddition without triggering nitrile hydrolysis.

Diagram: The [3+2] Regioselectivity Logic

G Start Diazoacetonitrile (In-Situ Generated) TS Transition State (Concerted [3+2]) Start->TS HOMO (Dipole) Dipolarophile Nitroolefin / Alkyne (Dipolarophile) Dipolarophile->TS LUMO (Dipolarophile) Inter Pyrazoline Intermediate TS->Inter Cyclization Regio Regiocontrol: CN ends at C3 NO2/R ends at C4/C5 TS->Regio Prod 3-Cyanopyrazole (Target) Inter->Prod Elimination of HNO2 (Aromatization)

Caption: Mechanism of in-situ diazoacetonitrile [3+2] cycloaddition. The nitrile group of the diazo species naturally maps to the C3 position of the pyrazole ring.

Module 3: Overcoming Pyrazoline Stagnation

User Issue: "My LCMS shows the mass of the product +2 Da. The reaction stops at the pyrazoline stage."

Technical Diagnosis: In many [3+2] cycloadditions (especially with hydrazonoyl chlorides + acrylonitrile), the reaction yields the dihydro-pyrazole (pyrazoline) . Spontaneous aromatization is slow unless a good leaving group is present.

Troubleshooting Protocol: Oxidative Aromatization

Do not attempt to isolate the pyrazoline. Perform a "One-Pot" oxidation.

Recommended Oxidant Systems:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone):

    • Protocol: Add 1.1 equiv of DDQ directly to the reaction mixture (if in Dioxane/Toluene) at Room Temperature.

    • Time: 1–2 hours.

    • Pros: Instant conversion, high yield.

    • Cons: Purification required to remove hydroquinone byproduct.

  • Activated Carbon / O₂ (Green Method):

    • Protocol: Add Activated Carbon (100 wt%) and bubble O₂ (balloon pressure) into the heated solution (Xylene/Toluene, 80°C).

    • Pros: Filtration removes the "catalyst"; very clean product.

    • Ref:Synlett 2020 (Westermeyer et al.).

FAQ: Common Failures

Q: Can I use copper catalysis to improve the yield? A: Yes. For terminal alkynes reacting with diazo compounds or azides, Cu(I) is standard. However, for 3-cyanopyrazole synthesis via diazoacetonitrile, base-mediated (metal-free) conditions often yield cleaner profiles because Copper can coordinate to the nitrile, complicating workup.

Q: My nitrile hydrolyzed to an amide during workup. How do I prevent this? A: The 3-cyano group on an electron-deficient pyrazole is highly susceptible to hydrolysis.

  • Avoid: Strong acidic workups (e.g., 6M HCl washes).

  • Fix: Quench reactions with saturated NH₄Cl (mildly acidic) or phosphate buffer (pH 7). Dry organic layers immediately over MgSO₄ and remove solvent at temperatures <40°C .

Q: I need to scale this to 100g. Which route is safest? A: For scale-up, avoid the diazoacetonitrile route due to energetic hazards. Use the Dehydration of Pyrazole-3-carboxamide route.

  • Synthesize Pyrazole-3-carboxylate ester (Standard Knorr synthesis).

  • Convert to Primary Amide (

    
    ).
    
  • Dehydrate with

    
     or TFAA/Pyridine to get the Nitrile.
    
  • Why: All intermediates are stable solids; purification is easy (crystallization).

References

  • Gosselin, F., et al. (2018).[3] "Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles." Synlett, 29(20), 2689–2692. Link

  • Chen, Z., et al. (2018).[4] "Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles." Organic Letters, 20(7), 2024–2027. Link

  • Westermeyer, A., et al. (2020).[3] "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles via [3+2] Cycloaddition." Synlett, 31(12), 1172–1176. Link

  • Nakamura, T., et al. (2012). "Activated Carbon-Promoted Oxidative Aromatization of Pyrazolines Using Molecular Oxygen." Synlett, 23(15), 2269-2272. Link

  • BenchChem Technical Support. (2025).

    
    -Ketonitriles." Link
    

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole-3-Carboxamide Dehydration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of pyrazole-3-carbonitriles—a critical intermediate class in drug development (e.g., kinase inhibitors, androgen receptor antagonists). The dehydration of pyrazole-3-carboxamides is deceptively simple on paper, but in practice, reaction temperature is the single most critical variable dictating yield, regioselectivity, and purity.

This guide synthesizes field-proven insights with mechanistic causality to help you troubleshoot and optimize your specific workflow.

SECTION 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: I am using Phosphorus Oxychloride (POCl₃) as the dehydrating agent, but my conversion to pyrazole-3-carbonitrile is stalling at 30-40%. Why? A1: This is a classic thermal activation issue. The dehydration mechanism with POCl₃ involves the initial formation of a stable phosphorodichloridate intermediate. The subsequent elimination of HOP(O)Cl₂ and HCl is highly endothermic. If you are running the reaction at room temperature or even 60 °C, the intermediate forms but fails to eliminate, causing the reaction to stall. You must push the internal temperature to the 90–110 °C range to provide the necessary activation energy for the elimination step[1].

Q2: I switched to Trifluoroacetic Anhydride (TFAA) and Triethylamine (Et₃N) for a milder approach, but my reaction mixture immediately turned black and yielded multiple decomposition products. What happened? A2: You experienced a thermal runaway during the activation phase. Unlike POCl₃, the initial O-acylation of the carboxamide by TFAA is violently exothermic. Adding TFAA at room temperature causes localized heat spikes that lead to polymerization and degradation of the pyrazole core. You must strictly cool the system to 0 °C during the TFAA addition to control the exotherm, and only then allow it to slowly warm to room temperature (20–25 °C) to complete the base-promoted elimination[2].

Q3: Are there ambient-temperature alternatives that completely avoid thermal degradation? A3: Yes. If your substrate is highly temperature-sensitive, consider electrochemical dehydration. Recent protocols utilize a thiocyanate-mediated electrochemical activation in an undivided cell. This method smoothly converts carboxamides to nitriles at ambient temperature , relying on anodic oxidation rather than thermal energy to drive the oxidative dehydration pathway, achieving yields up to 84%[3].

SECTION 2: Quantitative Data & Reagent Selection Matrix

To aid in experimental design, the following table summarizes the thermal requirements and expected quantitative outcomes for the most common dehydration protocols.

Reagent SystemActivation TempElimination TempTypical YieldKey Troubleshooting Metric
POCl₃ (Neat or in Toluene)80 °C90–110 °C75–90%Monitor intermediate disappearance via LC-MS. Stalls if < 80 °C.
TFAA / Et₃N (in DCM)0 °C20–25 °C (RT)84–90%Exotherm control during addition. Internal temp must stay < 5 °C.
Electrochemical (SCN⁻ mediator)AmbientAmbientUp to 84%Current density and electrolyte (e.g., HFIP) stability.
SECTION 3: Validated Experimental Protocols

Every protocol must function as a self-validating system. Follow these step-by-step methodologies, paying close attention to the built-in validation checkpoints.

Protocol A: High-Temperature Dehydration using POCl₃

Best for robust substrates lacking acid-sensitive protecting groups.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with pyrazole-3-carboxamide (1.0 eq) and anhydrous toluene (10 volumes).

  • Reagent Addition: Add POCl₃ (3.0 eq) dropwise at room temperature.

    • Validation Checkpoint: The suspension should remain heterogeneous. If it dissolves immediately with violent heat evolution, suspect the presence of residual water (exothermic hydrolysis of POCl₃).

  • Thermal Activation: Attach a reflux condenser and gradually heat the mixture to an internal temperature of 90–100 °C.

    • Validation Checkpoint: The reaction must turn into a homogeneous solution within 30 minutes of reaching 90 °C. If it remains cloudy, the intermediate is not forming; check reagent purity.

  • Completion: Stir at 100 °C for 2–4 hours until TLC/HPLC indicates complete consumption of the intermediate.

  • Quench: Cool to 0 °C and carefully pour over crushed ice to quench excess POCl₃ before extraction.

Protocol B: Mild-Temperature Dehydration using TFAA / Et₃N

Best for thermally labile or acid-sensitive substrates.

  • Preparation: Dissolve pyrazole-3-carboxamide (1.0 eq) and Et₃N (3.0 eq) in anhydrous Dichloromethane (DCM) (15 volumes).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Controlled Addition: Add TFAA (1.5 eq) dropwise via an addition funnel over 30 minutes.

    • Validation Checkpoint: Monitor the internal thermometer. The temperature must not exceed 5 °C. A rapid color change to dark brown indicates poor temperature control and impending decomposition.

  • Elimination Phase: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Validation Checkpoint: The solution should remain pale yellow to light orange.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid and base before organic extraction.

SECTION 4: Mechanistic & Workflow Diagrams

MechanisticPathway A Pyrazole-3-carboxamide (Starting Material) B POCl3 Pathway (80-110 °C) A->B Add POCl3 C TFAA / Et3N Pathway (0 °C to RT) A->C Add TFAA/Base D Phosphorodichloridate Intermediate B->D Endothermic Requires Heat E Trifluoroacetoxy Intermediate C->E Exothermic Requires Cooling F Thermal Elimination (- HOP(O)Cl2, - HCl) D->F G Base-Promoted Elimination (- TFA, - Et3NH+) E->G H Pyrazole-3-carbonitrile (Target Product) F->H G->H

Mechanistic pathways for pyrazole-3-carboxamide dehydration comparing POCl3 and TFAA reagents.

TroubleshootingTree Start Issue: Low Nitrile Yield Q1 Which Reagent System? Start->Q1 POCl3_Branch POCl3 Q1->POCl3_Branch TFAA_Branch TFAA / Base Q1->TFAA_Branch Q2_POCl3 Reaction Temp? POCl3_Branch->Q2_POCl3 Q2_TFAA Reaction Temp? TFAA_Branch->Q2_TFAA Low_POCl3 < 80 °C Incomplete Activation Q2_POCl3->Low_POCl3 Too Low High_POCl3 > 110 °C Tar Formation Q2_POCl3->High_POCl3 Too High High_TFAA > 25 °C Side Reactions Q2_TFAA->High_TFAA Too High Low_TFAA < 0 °C Sluggish Elimination Q2_TFAA->Low_TFAA Too Low Fix_POCl3 Optimize to 90-100 °C Monitor via HPLC Low_POCl3->Fix_POCl3 High_POCl3->Fix_POCl3 Fix_TFAA Maintain 0 °C addition, warm to RT slowly High_TFAA->Fix_TFAA Low_TFAA->Fix_TFAA

Troubleshooting logic tree for optimizing temperature in low-yield dehydration reactions.

References
  • INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENER
  • Chemical Synthesis of the ODM-201's Diastereomers through an Efficient Intramolecular 1,3-Dipolar Cycloaddition. J-Stage.
  • Electrochemical Dehydration of Carboxamides to Their Nitriles.

Sources

stability of 1H-pyrazole-3-carbonitrile in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1H-pyrazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this compound in acidic and basic media. Here, we address common questions, troubleshoot experimental challenges, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 1H-pyrazole-3-carbonitrile in aqueous acidic or basic solutions?

The principal degradation pathway for 1H-pyrazole-3-carbonitrile under both acidic and basic aqueous conditions is the hydrolysis of the nitrile functional group.[1][2] The reaction proceeds in a stepwise manner, first yielding the intermediate 1H-pyrazole-3-carboxamide , which can then undergo further hydrolysis to the final degradant, 1H-pyrazole-3-carboxylic acid .[3]

Q2: What is the mechanism of degradation in acidic media?

In an acidic environment, the degradation is catalyzed by protons (H⁺). The mechanism involves two main stages:

  • Hydrolysis to Amide: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][3] A water molecule then acts as a nucleophile, attacking this activated carbon. Following a proton transfer and tautomerization, the 1H-pyrazole-3-carboxamide intermediate is formed.[3]

  • Hydrolysis of Amide: The amide is subsequently hydrolyzed to the carboxylic acid, a process detailed in established organic chemistry principles.[1]

Acidic Hydrolysis Pathway cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylic Acid Start 1H-Pyrazole-3-carbonitrile Protonation Protonated Nitrile (Nitrile C activated) Start->Protonation + H⁺ H2O_Attack_A Nucleophilic Attack by H₂O Protonation->H2O_Attack_A + H₂O Intermediate_A Imidic Acid Intermediate H2O_Attack_A->Intermediate_A - H⁺, Tautomerization Amide 1H-Pyrazole-3-carboxamide Intermediate_A->Amide Amide_Hydrolysis Further Hydrolysis (+H₂O, H⁺) Amide->Amide_Hydrolysis Carboxylic_Acid 1H-Pyrazole-3-carboxylic acid Amide_Hydrolysis->Carboxylic_Acid Basic Hydrolysis Pathway cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylate Start 1H-Pyrazole-3-carbonitrile OH_Attack Nucleophilic Attack by OH⁻ Start->OH_Attack + OH⁻ Intermediate_B Anionic Intermediate OH_Attack->Intermediate_B Protonation_B Protonation by H₂O Intermediate_B->Protonation_B + H₂O Amide 1H-Pyrazole-3-carboxamide Protonation_B->Amide Tautomerization Amide_Hydrolysis_B Further Hydrolysis (+OH⁻) Amide->Amide_Hydrolysis_B Carboxylate 1H-Pyrazole-3-carboxylate Salt Amide_Hydrolysis_B->Carboxylate

Caption: Base-catalyzed hydrolysis of 1H-pyrazole-3-carbonitrile.

Q4: Which factors have the greatest impact on the rate of hydrolysis?

The rate of degradation is primarily influenced by three factors:

  • pH: Hydrolysis is significantly accelerated at both low and high pH extremes. The compound will exhibit maximum stability in the neutral to slightly acidic pH range.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis. [4]Forced degradation studies are often conducted at elevated temperatures (e.g., 50-70 °C) to accelerate the process. [5]* Co-solvents: The choice of co-solvent can influence stability. While necessary for solubility, some organic solvents can participate in or mediate degradation reactions. It is crucial to select a co-solvent that is inert under the experimental conditions. [4]

Q5: What analytical techniques are recommended for monitoring the stability of 1H-pyrazole-3-carbonitrile?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. [6]* Technique: Reversed-Phase HPLC (RP-HPLC) with a C18 column is typically effective. [7]* Detection: A UV detector is suitable, as the pyrazole ring and its derivatives are chromophoric. A photodiode array (PDA) detector is highly recommended to assess peak purity and help identify new degradant peaks. [6]* Structure Elucidation: For identifying unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable. [8]Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation of isolated degradants. [6]

Troubleshooting Guide
Q: I'm performing a forced degradation study and see no degradation in my acidic/basic sample at room temperature. What should I do?

A: This indicates that 1H-pyrazole-3-carbonitrile is relatively stable under these specific conditions. To induce degradation, you need to increase the stress level.

  • Increase Temperature: Elevate the temperature of your reaction to 50-60 °C and monitor the reaction over several hours or days. [4]* Increase Acid/Base Concentration: If temperature elevation is insufficient, you can cautiously increase the concentration of the acid or base (e.g., from 0.1 N to 1 N). Be aware that highly concentrated reagents can lead to more complex degradation profiles. [9]

Q: My HPLC chromatogram shows the peak for the starting material decreasing, but I don't see a corresponding increase in the peaks for the amide or carboxylic acid. Where is my mass going?

A: This issue, often termed a "mass balance" problem, can arise from several sources:

  • Poor Chromatography: The degradation products might be highly polar (like the carboxylic acid) and could be eluting in the solvent front, or they might be irreversibly adsorbed to the column. Try using a more polar mobile phase or a different column chemistry (e.g., a polar-embedded phase).

  • Incomplete Elution: Extend the run time of your HPLC method to ensure all components have eluted from the column.

  • Precipitation: The degradation product, particularly the carboxylic acid, may have limited solubility in your sample diluent and could be precipitating out of solution. Ensure your final sample solution is fully dissolved before injection.

  • Formation of Other Degradants: Under harsh conditions, other reactions like ring opening or polymerization could occur. LC-MS analysis is crucial in this scenario to search for other potential masses.

Q: I see multiple small, unexpected peaks in my chromatogram after stress testing. Are these all degradants?

A: Not necessarily. These peaks could be:

  • Impurities in the Starting Material: Always run a "time zero" (T₀) sample of your starting material under the same HPLC conditions. This will reveal any pre-existing impurities.

  • Reagent-Related Artifacts: Inject a blank sample containing only the stress medium (e.g., acid and co-solvent) and the neutralization solution. Some reagents or buffers can generate interfering peaks.

  • Complex Degradation: If the peaks are absent at T₀ and in the blank, they are likely true degradants resulting from more complex side reactions. This is more common under extreme stress conditions (e.g., high heat and high acid/base concentration).

Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for assessing the stability of 1H-pyrazole-3-carbonitrile. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating. [4]

1. Preparation of Solutions
  • Stock Solution: Accurately prepare a 1 mg/mL stock solution of 1H-pyrazole-3-carbonitrile in a suitable organic solvent (e.g., Acetonitrile).

  • Acidic Stress Solution: 0.1 N Hydrochloric Acid (HCl).

  • Basic Stress Solution: 0.1 N Sodium Hydroxide (NaOH).

  • Neutralization Solutions: 0.1 N NaOH (for acidic samples) and 0.1 N HCl (for basic samples).

2. Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_workup Sample Workup cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock Solution Acid Acidic Stress (0.1 N HCl, 60°C) Prep_Stock->Acid Base Basic Stress (0.1 N NaOH, RT) Prep_Stock->Base Control Control (Solvent, 60°C) Prep_Stock->Control Withdraw Withdraw Aliquots at Time Points (e.g., 2, 4, 8, 24h) Acid->Withdraw Base->Withdraw Control->Withdraw Neutralize Neutralize to pH ~7 Withdraw->Neutralize Dilute Dilute to Target Conc. (e.g., 0.1 mg/mL) Neutralize->Dilute HPLC Analyze by Stability- Indicating HPLC-UV/PDA Dilute->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data

Caption: Workflow for the acidic and basic forced degradation study.

3. Stress Procedure
  • Acid Hydrolysis: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 N HCl. Cap the vial and place it in a water bath at 60 °C.

  • Base Hydrolysis: To a second vial, add 1 mL of the stock solution and 9 mL of 0.1 N NaOH. Cap the vial and keep it at room temperature. (Basic hydrolysis is often faster).

  • Time Points: Withdraw aliquots (e.g., 1 mL) from each vial at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the collected aliquots.

    • For acidic samples, add an equivalent amount of 0.1 N NaOH.

    • For basic samples, add an equivalent amount of 0.1 N HCl.

  • Final Dilution: Dilute the neutralized samples with the HPLC mobile phase to a final target concentration (e.g., 0.1 mg/mL).

4. HPLC Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 230 nm

  • Column Temperature: 30 °C

5. Illustrative Data Summary

The following table presents plausible degradation data for 1H-pyrazole-3-carbonitrile based on its chemical structure and established principles of nitrile hydrolysis. Actual results must be determined experimentally.

Stress ConditionTime (hours)1H-pyrazole-3-carbonitrile (% Remaining)1H-pyrazole-3-carboxamide (% Area)1H-pyrazole-3-carboxylic acid (% Area)Total Degradation (%)
0.1 N HCl @ 60 °C 0100.00.00.00.0
491.57.80.78.5
884.213.52.315.8
2465.725.19.234.3
0.1 N NaOH @ RT 0100.00.00.00.0
289.89.50.710.2
481.316.62.118.7
868.025.86.232.0
References
  • Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research. [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

  • Lumen Learning. 21.5: Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Singh, B. et al. Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Kumar, V. et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research J. Pharm. and Tech. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Vallejo, D. D. et al. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

Sources

controlling regioisomer formation in 3-cyanopyrazole substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioisomer Formation in 3-Cyanopyrazole Substitution Role: Senior Application Scientist, Technical Support Center

Technical Support Center: 3-Cyanopyrazole Functionalization

Welcome to the Advanced Heterocycle Functionalization Support Hub. This guide addresses the persistent challenge of regioselectivity in 3-cyanopyrazoles. Unlike simple pyrazoles, the strong electron-withdrawing nature of the cyano group (


) at position 3 creates a distinct electronic bias that complicates 

-functionalization.

This resource is designed to help you navigate the thermodynamic vs. kinetic landscape to target your specific isomer.

Part 1: The Core Mechanism (The "Why")

Before troubleshooting, you must master the nomenclature shift, which is the #1 source of confusion in this chemistry.

The "Numbering Trap" In the parent 3-cyanopyrazole, the molecule exists in tautomeric equilibrium. However, once you alkylate a nitrogen, that nitrogen becomes position 1.

  • Target A (Distal Alkylation): Alkylation on the nitrogen far from the CN group.

    • Result:1-alkyl-3-cyanopyrazole .

    • Characteristics: Thermodynamically favored (less steric clash).

  • Target B (Proximal Alkylation): Alkylation on the nitrogen adjacent to the CN group.

    • Result:1-alkyl-5-cyanopyrazole .

    • Characteristics: Sterically congested; often requires kinetic control or specific directing groups.

Electronic Bias

The cyano group is a strong electron-withdrawing group (EWG). In the pyrazolate anion (the reactive species in basic alkylation), the negative charge is delocalized. However, the nitrogen distal to the CN group is generally more nucleophilic and less sterically hindered, leading to the 1,3-isomer as the major product in standard


 reactions.

Part 2: Decision Matrix & Workflow

Use this logic flow to select your experimental conditions based on your desired regioisomer.

RegioSelectivity Start Target Regioisomer? Isomer13 1,3-Isomer (Distal / 1-R-3-CN) Start->Isomer13 Standard Isomer15 1,5-Isomer (Proximal / 1-R-5-CN) Start->Isomer15 Challenging Cond13 Standard Basic Alkylation (Thermodynamic Control) Isomer13->Cond13 Cond15 Strategy Selection Isomer15->Cond15 Reagents13 Base: Cs2CO3 or K2CO3 Solvent: DMF or CH3CN Temp: 25-60°C Cond13->Reagents13 Strat_Block Steric/Directing Strategy (Mitsunobu or Metal-Chelation) Cond15->Strat_Block Functionalization Strat_Cyclo De Novo Synthesis (Cyclization) Cond15->Strat_Cyclo Ring Formation Mitsunobu Mitsunobu Reaction (DIAD/PPh3) *Can shift ratio, but rarely 100%* Strat_Block->Mitsunobu Cyclo Hydrazine + Enone/Alkynone (Control regiochem at assembly) Strat_Cyclo->Cyclo

Figure 1: Decision tree for selecting reaction conditions based on the target regioisomer.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-3-Cyanopyrazole (The 1,3-Isomer)

Best for: Standard library generation where the thermodynamically stable isomer is desired.

Reagents:

  • Substrate: 3-Cyanopyrazole (1.0 eq)

  • Alkyl Halide: R-Br or R-I (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-cyanopyrazole in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) as the anion forms.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. If the alkyl halide is unreactive (e.g., alkyl chlorides), heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography. The 1,3-isomer is typically less polar (higher

    
    ) than the 1,5-isomer due to better shielding of the dipole.
    

Expected Outcome: >90% 1,3-isomer ratio for non-bulky electrophiles.

Protocol B: Chan-Lam Coupling (N-Arylation)

Best for: Introducing aryl groups.[2][3] Copper catalysis is sensitive to the 3-CN coordination.

Reagents:

  • Substrate: 3-Cyanopyrazole (1.0 eq)

  • Aryl Boronic Acid:

    
     (2.0 eq)
    
  • Catalyst:

    
     (1.0 eq) - Stoichiometric copper often works better than catalytic for difficult substrates.
    
  • Ligand: Pyridine (2.0 eq) or Bipyridine (1.0 eq)

  • Solvent: DCM or Dichloroethane (DCE)

  • Atmosphere: Open air (requires

    
     for re-oxidation).
    

Step-by-Step:

  • Combine pyrazole, boronic acid, and

    
     in a flask.
    
  • Add solvent and pyridine.

  • Stir vigorously open to the air at RT.

  • Monitoring: These reactions can be sluggish (24-48h).

  • Regioselectivity: Generally favors the 1-aryl-3-cyanopyrazole (1,3-isomer) due to steric repulsion between the aryl ring and the cyano group, but mixtures are common (e.g., 80:20).

Part 4: Troubleshooting & FAQs

Q1: I need the 1,5-isomer (1-alkyl-5-cyanopyrazole), but I only get the 1,3-isomer. What can I do?

A: Direct alkylation rarely yields the 1,5-isomer as the major product because the position adjacent to the


 group is sterically crowded and electronically deactivated.
  • Solution 1 (Mitsunobu): Try Mitsunobu conditions (

    
    , DIAD, R-OH). The mechanism involves a transient intermediate that sometimes favors the more hindered position, or at least improves the ratio (e.g., from 95:5 to 60:40), allowing for separation.
    
  • Solution 2 (Blocking): This is the most reliable method.

    • Synthesize 3-amino-pyrazole.

    • Protect the amine (bulky group).

    • Alkylate (sterics now favor the other nitrogen).

    • Convert amine to nitrile (Sandmeyer reaction) – High effort, but guaranteed structure.

  • Solution 3 (De Novo): Don't alkylate. Build the ring using a hydrazine (

    
    ) and an appropriate enone/alkynone where the R group is already attached to the nitrogen.
    
Q2: How do I definitively distinguish the two isomers by NMR?

A:


 NMR NOE (Nuclear Overhauser Effect) is the gold standard, but chemical shifts are diagnostic.
Feature1,3-Isomer (1-R-3-CN)1,5-Isomer (1-R-5-CN)
NOE Signal Strong NOE between N-Alkyl protons and C5-H (the ring proton).NO NOE between N-Alkyl and ring proton (C3 is occupied by CN).
C5-H Shift Typically downfield (more deshielded).N/A (C5 has the CN group).
C4-H Coupling


13C NMR (CN) Cyano carbon shift is distinct (check HMBC).Cyano carbon shift is distinct.

Self-Validation Check: If you see a cross-peak in NOESY between your


-alkyl group (e.g., 

) and the aromatic proton on the pyrazole ring, you have the 1,3-isomer . If you see no interaction, you likely have the 1,5-isomer (or the protons are too far apart).
Q3: My reaction stalled. The starting material is consumed, but the mass balance is low.

A: The 3-cyanopyrazole anion is a good nucleophile, but the product (N-alkyl-cyanopyrazole) is electron-deficient.

  • Issue: Over-alkylation to form the quaternary salt (pyrazolium) is rare with the CN group present but possible with highly reactive electrophiles (e.g., MeI).

  • More likely: The product is hydrolyzing. The cyano group can hydrolyze to the amide or acid under strong basic conditions at high heat. Ensure your DMF is dry and avoid harsh reflux with hydroxide bases. Stick to carbonate bases (

    
    ).
    
Q4: The isomers are co-eluting on silica. How do I separate them?

A: Regioisomers of cyanopyrazoles often have very similar


 values.
  • Change Stationary Phase: Switch to C18 (Reverse Phase). The dipole differences often resolve better in MeOH/Water gradients.

  • Solvent Modifier: Use 100% DCM initially, then very slowly add MeOH (0.5% increments).

  • Recrystallization: The 1,3-isomer is often significantly more crystalline and higher melting. Try recrystallizing the mixture from EtOH/Heptane to enrich the major isomer.

References

  • Regioselectivity in Pyrazole Alkylation: J. Org. Chem. 2017, 82, 16, 8640–8653. Link

    • Key insight: Detailed thermodynamic vs. kinetic analysis of 3-substituted pyrazoles.
  • Tautomerism of Substituted Pyrazoles: Molecules 2021, 26(19), 6030. Link

    • Key insight: Computational and experimental data on how EWG groups like and affect the tautomeric equilibrium.
  • Chan-Lam Coupling Mechanism: J. Am. Chem. Soc.[4] 2017, 139, 13, 4769–4779. Link

    • Key insight: Explains why copper catalysis is sensitive to substrate coordin
  • Mitsunobu Reaction on Heterocycles: Beilstein J. Org. Chem. 2014, 10, 1166–1171. Link

    • Key insight: Discusses the mechanism and how it can alter regioselectivity compared to standard alkyl

Sources

Validation & Comparative

Distinguishing 3-Cyanopyrazole and 5-Cyanopyrazole Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in heterocyclic chemistry is the definitive assignment of substituted pyrazoles. Distinguishing 3-cyanopyrazole from 5-cyanopyrazole is a classic example of this challenge. Relying solely on 1D ¹H NMR chemical shifts is a precarious strategy due to solvent-dependent shielding effects and the fundamental nature of pyrazole tautomerism.

This guide provides an objective, self-validating analytical framework to unequivocally differentiate these isomers using structural trapping and 2D NMR methodologies.

The Tautomerism Trap & Chemical Trapping

A common pitfall in heterocyclic analysis is treating N-unsubstituted 3-cyanopyrazole and 5-cyanopyrazole as isolable, distinct molecules in solution. Due to rapid annular tautomerism (prototropic exchange between the N1 and N2 atoms), they exist as a dynamic equilibrium mixture, properly denoted as 3(5)-cyanopyrazole[1].

Attempting to distinguish them via standard solution-state NMR without derivatization results in time-averaged signals that mask their true structural identity[1]. To analyze them as distinct entities, the tautomeric exchange must be halted. This is achieved either by analyzing the solid-state structure (where the proton is frozen) or by chemically trapping the tautomers via N-alkylation to form stable 1-alkyl-3-cyanopyrazole and 1-alkyl-5-cyanopyrazole regioisomers[2].

Tautomerism Tautomer 3(5)-Cyanopyrazole (Rapid Solution Tautomerism) SolidState Solid-State NMR / X-Ray (Freezes Tautomer) Tautomer->SolidState Physical Isolation Alkylation N-Alkylation (Chemical Trapping) Tautomer->Alkylation Chemical Trapping Isomer3 1-Alkyl-3-cyanopyrazole (Stable Regioisomer) Alkylation->Isomer3 Regioisomer A Isomer5 1-Alkyl-5-cyanopyrazole (Stable Regioisomer) Alkylation->Isomer5 Regioisomer B

N-alkylation workflow trapping 3- and 5-cyanopyrazole tautomers into stable regioisomers.

Analytical Logic & Causality (The "Why")

Once trapped as N-alkyl regioisomers, 1D ¹H NMR remains insufficient because the chemical shifts of the pyrazole ring protons (H-3, H-4, H-5) are highly susceptible to concentration and solvent polarity. Instead, we must construct a self-validating 2D NMR system using Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

  • The HMBC Anchor (Through-Bond): The N-alkyl group (e.g., N-CH₃) serves as an immovable structural anchor. In a pyrazole ring, the N1-alkyl protons exhibit a strong ³J_CH correlation exclusively to the adjacent C5 carbon[1]. They do not correlate with C3 because it is four bonds away (H-C-N1-N2-C3). By identifying the carbon that correlates with the N-alkyl protons, we definitively tag the C5 position. If this C5 carbon is quaternary (lacking an HSQC proton cross-peak), it holds the cyano group (5-cyano isomer). If it is a methine (C-H), the cyano group must reside at C3 (3-cyano isomer)[2].

  • Orthogonal Validation via NOESY (Through-Space): To ensure absolute trustworthiness, we orthogonally validate the HMBC assignment using NOESY. The N-alkyl protons will show a spatial NOE correlation to the H-5 proton. If the cyano group occupies the 5-position, no such NOE can exist, confirming the 5-cyano isomer[3].

Quantitative Data Comparison

The following table summarizes the diagnostic NMR features used to differentiate the N-alkylated isomers.

Analytical Feature1-Alkyl-3-cyanopyrazole1-Alkyl-5-cyanopyrazoleDiagnostic Reliability
N-Alkyl ³J HMBC Correlates to C5 (Methine, C-H)Correlates to C5 (Quaternary, C-CN)Absolute (Primary Method)
N-Alkyl NOESY Strong NOE to H-5No NOE to pyrazole ring protonsAbsolute (Orthogonal)
¹H NMR (N-H broadness) N/A (Alkylated)N/A (Alkylated)N/A
¹³C NMR (CN shift) ~112-115 ppm~112-115 ppmLow (Overlapping ranges)
¹H NMR (Ring Protons) H-4 and H-5 visibleH-3 and H-4 visibleModerate (Solvent dependent)
Experimental Protocols

To guarantee reproducibility, follow these step-by-step methodologies for trapping and analyzing the isomers.

Protocol 1: Isomer Trapping via N-Alkylation
  • Dissolve 1.0 eq of 3(5)-cyanopyrazole in anhydrous DMF under an inert nitrogen atmosphere.

  • Add 1.2 eq of an alkylating agent (e.g., iodomethane) and 1.5 eq of a mild base (e.g., K₂CO₃).

  • Stir the reaction at room temperature until complete consumption of the starting material is observed via TLC.

  • Quench with distilled water, extract the aqueous layer with ethyl acetate, and purify the resulting regioisomeric mixture via silica gel chromatography to isolate pure 1-alkyl-3-cyanopyrazole and 1-alkyl-5-cyanopyrazole.

Protocol 2: 2D NMR Acquisition Parameters
  • Dissolve ~10-15 mg of the purified regioisomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[1].

  • Acquire standard ¹H NMR and ¹³C NMR spectra to establish baseline chemical shifts.

  • Acquire a multiplicity-edited HSQC spectrum to map all one-bond C-H correlations.

  • Acquire an HMBC spectrum optimized for long-range couplings (typically J = 8 Hz).

  • Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (e.g., 300-500 ms).

Protocol 3: Data Interpretation Workflow

HMBC_Logic Start Acquire 2D HMBC & HSQC Focus on N-Alkyl Protons CheckC5 Identify ³J_CH Correlated Ring Carbon (C5) Start->CheckC5 IsQuaternary Does C5 have an attached proton in HSQC? CheckC5->IsQuaternary Isomer3 Yes (Methine C-H) Identified: 3-Cyano Isomer IsQuaternary->Isomer3 Positive HSQC Signal Isomer5 No (Quaternary C-CN) Identified: 5-Cyano Isomer IsQuaternary->Isomer5 No HSQC Signal

HMBC and HSQC logical decision tree for differentiating N-alkylated cyanopyrazole isomers.

  • Locate the N-alkyl proton signal in the ¹H spectrum (e.g., the N-CH₃ singlet at ~3.9-4.1 ppm).

  • Trace the HMBC correlations from this N-alkyl signal. Identify the cross-peak corresponding to the pyrazole ring carbon (C5).

  • Cross-reference the carbon chemical shift identified in Step 2 with the HSQC spectrum.

  • Primary Assignment: If the HSQC shows a C-H cross-peak at this carbon, the molecule is the 3-cyanopyrazole isomer . If the HSQC shows NO cross-peak (indicating a quaternary carbon), it is the 5-cyanopyrazole isomer .

  • Orthogonal Validation: Check the NOESY spectrum. A cross-peak between the N-alkyl protons and the adjacent pyrazole ring proton confirms the 3-cyano isomer. The absence of this NOE confirms the 5-cyano isomer.

References
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.[Link]

  • Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties. RSC Advances.[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1H-Pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the elucidation of molecular structures. The fragmentation patterns observed within a mass spectrum offer a detailed fingerprint of a molecule's constitution, providing critical insights for compound identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1H-pyrazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of pyrazoles and nitrile-containing compounds to construct a predictive model. This is then compared with the known fragmentation of the parent 1H-pyrazole to highlight the influence of the nitrile substituent.

Predicted Fragmentation Pattern of 1H-Pyrazole-3-carbonitrile

The molecular formula of 1H-pyrazole-3-carbonitrile is C₄H₃N₃, with a monoisotopic mass of 93.033 g/mol .[1] Under electron ionization (EI) at 70 eV, the molecule is expected to form a molecular ion (M⁺˙) at m/z 93. The subsequent fragmentation is predicted to be driven by the inherent instability of the ionized pyrazole ring and the presence of the electron-withdrawing nitrile group.

Key Predicted Fragmentation Pathways

Two primary fragmentation pathways are anticipated for the molecular ion of 1H-pyrazole-3-carbonitrile, stemming from the characteristic behavior of pyrazole rings and nitrile-containing heterocycles.[2][3]

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation route for pyrazoles involves the expulsion of a molecule of hydrogen cyanide.[3] For 1H-pyrazole-3-carbonitrile, this would lead to a fragment ion at m/z 66 . This process likely involves the rearrangement of the pyrazole ring followed by the elimination of HCN.

  • Loss of a Nitrogen Molecule (N₂): The pyrazole ring is known to undergo fragmentation through the loss of a nitrogen molecule (N₂).[2] This would result in a fragment ion at m/z 65 .

  • Loss of the Cyano Radical (·CN): The C-CN bond can undergo cleavage, leading to the loss of a cyano radical. This would produce a pyrazole cation at m/z 67 .

The relative abundance of these fragment ions will depend on their respective stabilities. The following table summarizes the predicted key ions in the mass spectrum of 1H-pyrazole-3-carbonitrile.

m/z Proposed Fragment Neutral Loss Predicted Relative Abundance
93[C₄H₃N₃]⁺˙ (Molecular Ion)-Moderate to High
67[C₃H₃N₂]⁺·CNModerate
66[C₃H₂N]⁺˙HCNHigh
65[C₄H₃N]⁺˙N₂Moderate

Comparative Analysis: 1H-Pyrazole-3-carbonitrile vs. 1H-Pyrazole

To understand the influence of the 3-carbonitrile substituent, it is instructive to compare the predicted fragmentation of 1H-pyrazole-3-carbonitrile with the known fragmentation of the parent 1H-pyrazole.

The mass spectrum of 1H-pyrazole (C₃H₄N₂, MW = 68.08 g/mol ) is well-documented.[4][5] The molecular ion is typically the base peak, and the primary fragmentation pathways involve the loss of HCN and N₂.

m/z Ion Formula Relative Abundance (1H-Pyrazole)
68[C₃H₄N₂]⁺˙ (Molecular Ion)100%
41[C₂H₃N]⁺˙~33%
40[C₂H₂N]⁺-
39[C₃H₃]⁺~12%

The primary fragmentation of 1H-pyrazole involves the loss of HCN (27 Da) to yield a fragment at m/z 41.[3] The loss of a hydrogen radical from the molecular ion gives a fragment at m/z 67, which can then lose N₂ to form a fragment at m/z 39.[3]

The introduction of the nitrile group at the 3-position of the pyrazole ring is expected to significantly influence the fragmentation pattern. The electron-withdrawing nature of the nitrile group can stabilize certain fragment ions and open up new fragmentation channels, such as the direct loss of the ·CN radical. The predicted loss of HCN from 1H-pyrazole-3-carbonitrile leading to an ion at m/z 66 is analogous to the loss of HCN from pyrazole, although the resulting fragment structures will differ.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for 1H-pyrazole-3-carbonitrile and the established fragmentation of 1H-pyrazole for comparison.

G M_pyrazole_carbonitrile [C₄H₃N₃]⁺˙ m/z = 93 frag_67 [C₃H₃N₂]⁺ m/z = 67 M_pyrazole_carbonitrile->frag_67 - ·CN frag_66 [C₃H₂N]⁺˙ m/z = 66 M_pyrazole_carbonitrile->frag_66 - HCN frag_65 [C₄H₃N]⁺˙ m/z = 65 M_pyrazole_carbonitrile->frag_65 - N₂

Caption: Predicted fragmentation of 1H-pyrazole-3-carbonitrile.

G M_pyrazole [C₃H₄N₂]⁺˙ m/z = 68 frag_67_pyrazole [C₃H₃N₂]⁺ m/z = 67 M_pyrazole->frag_67_pyrazole - H· frag_41 [C₂H₃N]⁺˙ m/z = 41 M_pyrazole->frag_41 - HCN frag_39 [C₃H₃]⁺ m/z = 39 frag_67_pyrazole->frag_39 - N₂

Caption: Fragmentation of 1H-pyrazole.

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to obtain an experimental mass spectrum of 1H-pyrazole-3-carbonitrile, the following protocol outlines a standard procedure for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Prepare a dilute solution of 1H-pyrazole-3-carbonitrile (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ensure the sample is fully dissolved before injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph:

    • Injection Port Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Injection Volume: 1 µL (split or splitless injection can be used depending on sample concentration)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[2]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-300

Data Acquisition and Analysis
  • Acquire the mass spectrum across the specified range.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra of related compounds if available.

This protocol provides a starting point for the analysis. Optimization of the GC temperature program and other MS parameters may be necessary to achieve the best results for this specific compound.

Conclusion

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-269.
  • Grossert, J. S., Crowell, A. M. J., Boschi, D., Lolli, M. L., & White, R. L. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6), e5043. [Link]

  • Srzic, D., Klasinc, L., & Wanczek, K. P. (1982). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Fresenius' Zeitschrift für analytische Chemie, 311(4), 403-404.
  • Khan, M. A., & Boulton, A. J. (1981). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 3(4), 171-174.
  • Santos, V. G., & Amarante, G. W. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(1), 16-27. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1048, Pyrazole. [Link]

  • NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. In NIST Chemistry WebBook. [Link]

  • G. Holzmann, H. W. Rothkopf, R. Müller, D. Wöhrle. (1976). MASSENSPEKTREN HETEROAROMATISCHER NITRILE. Organic Mass Spectrometry, 11(2), 191-197.
  • Rees, C. W., & Storr, R. C. (1969). Fragmentation and rearrangement in nitrogen heterocyclic chemistry. Journal of the Chemical Society C: Organic, (6), 756-760.
  • NIST. 1H-Pyrazole. In NIST Chemistry WebBook. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Angene Chemical. 1H-Pyrazole-3-carbonitrile|36650-74-5. [Link]

  • PubChemLite. 1-ethyl-1h-pyrazole-3-carbonitrile (C6H7N3). [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • El-Ghanam, A. M. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-systems. American Journal of Chemistry, 6(1), 1-10.
  • University of Arizona.

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Comparative Guide: 3-Cyanopyrazole vs. 3-Trifluoromethylpyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores, the choice between a 3-cyanopyrazole (3-CN) and a 3-trifluoromethylpyrazole (3-CF₃) moiety represents a critical decision point in Lead Optimization.

  • Select 3-Trifluoromethylpyrazole when: The target binding site possesses a distinct hydrophobic pocket (e.g., ATP-binding sites in kinases), metabolic stability is the primary liability, or membrane permeability (LogP) needs enhancement.

  • Select 3-Cyanopyrazole when: The molecule requires a reduction in lipophilicity (LogD), specific hydrogen-bond acceptor interactions are needed to anchor the ligand, or steric bulk must be minimized to avoid clashing with "gatekeeper" residues.

This guide provides a technical analysis of these two bioisosteres, supported by physicochemical data, SAR logic, and synthetic protocols.

Physicochemical Profile & Bioisosterism[1][2][3][4]

The substitution of a trifluoromethyl group (-CF₃) with a cyano group (-CN) is a non-classical bioisosteric exchange. While both are electron-withdrawing groups (EWG), their steric and solvation profiles differ drastically.

Comparative Physicochemical Metrics[5]
Feature3-Cyanopyrazole (-CN) 3-Trifluoromethylpyrazole (-CF₃) Impact on Bioactivity
Electronic Effect (

)
0.66 (Strong EWG)0.54 (Strong EWG)Both groups increase the acidity of the pyrazole N-H, influencing tautomeric equilibrium and H-bond donor strength.
Steric Bulk (Van der Waals) ~24 ų~42 ųCF₃ is roughly isosteric with an isopropyl group or Cl. CN is linear and significantly smaller, isosteric with a carbonyl.
Lipophilicity (

value)
-0.57 (Hydrophilic contribution)+0.88 (Lipophilic contribution)CF₃ dramatically increases LogP, aiding permeability but potentially lowering solubility. CN lowers LogP, improving solubility.
H-Bonding Strong H-bond Acceptor (N lone pair)Poor/Null H-bond AcceptorCN can engage specific residues (e.g., hinge region backbone NH). CF₃ relies on hydrophobic/fluorous interactions.
Metabolic Liability Moderate (Hydrolysis to amide/acid)Low (Metabolically robust)CF₃ blocks metabolic oxidation (metabolic armor). CN is generally stable but susceptible to nitrilases or hydrolysis under extreme conditions.

Bioactivity & Pharmacodynamics[6][7]

Structural Biology & Binding Modes

The divergence in bioactivity is often driven by the shape and nature of the binding pocket.

  • The "Hydrophobic Anchor" Effect (CF₃): In kinase inhibitors (e.g., Celecoxib analogues, FLT3 inhibitors), the 3-CF₃ group often occupies a hydrophobic sub-pocket. The fluorine atoms can engage in multipolar interactions with backbone carbonyls or orthogonal interactions with aromatic residues (fluorine-pi interactions).

    • Mechanism:[1][2] Entropy-driven binding via displacement of "high-energy" water molecules from hydrophobic pockets.

  • The "Polar Hook" Effect (CN): The linear geometry of the cyano group allows it to penetrate narrow clefts. The nitrogen atom of the nitrile is a competent hydrogen bond acceptor.

    • Mechanism:[1][2] Enthalpy-driven binding via direct H-bonds with serine/threonine hydroxyls or backbone amides.

Case Study: COX-2 Inhibition (Celecoxib Analogues)

Research comparing N1-aryl-3-CF₃-pyrazoles with their 3-CN analogues demonstrated a distinct SAR profile.

  • Observation: The direct conversion of the 3-CF₃ group to a 3-CN group in Celecoxib derivatives resulted in compounds that retained or enhanced COX-2 selectivity while altering physicochemical properties.

  • Data Point: In specific series, the 3-CF₃-4-CN pyrazole motif exhibited superior potency compared to the single motif, suggesting a synergistic effect of electronic withdrawal (lowering pKa) and specific binding interactions.

Tautomerism and Ligand Fidelity

Both -CN and -CF₃ are electron-withdrawing. In N-unsubstituted pyrazoles, this strongly favors the 3-substituted tautomer (hydrogen on the nitrogen distal to the substituent) to minimize electrostatic repulsion and steric clash.

  • Implication: When designing inhibitors where the pyrazole N-H acts as a donor (e.g., hinge binders), both substituents stabilize the same tautomer, making them interchangeable regarding protonation state, provided the steric fit allows.

Decision Logic for Substituent Selection

The following decision tree illustrates the logical flow for medicinal chemists when choosing between these two moieties.

SubstituentSelection Start Lead Optimization: Pyrazole 3-Position CheckPocket Is the binding pocket hydrophobic or polar? Start->CheckPocket CheckMetab Is Metabolic Stability a current liability? CheckPocket->CheckMetab Polar/Mixed SelectCF3 Select 3-CF3 (Hydrophobic Anchor) CheckPocket->SelectCF3 Hydrophobic/Lipophilic CheckSol Is Solubility/LogD optimal? CheckMetab->CheckSol No (Stable) CheckMetab->SelectCF3 Yes (Needs blocking) CheckSol->SelectCF3 Good Solubility (Need Permeability) SelectCN Select 3-CN (Polar Hook) CheckSol->SelectCN Poor Solubility (Need Polar) Constraint Steric Constraint? (Gatekeeper Residue) CheckSol->Constraint Constraint->SelectCF3 Low Constraint (Bulky group tolerated) Constraint->SelectCN High Constraint (Linear group needed)

Figure 1: Strategic decision tree for selecting between cyano and trifluoromethyl substituents based on ADME and structural requirements.

Experimental Protocols

Synthesis: Interconversion of 3-CF₃ to 3-CN

A valuable "late-stage functionalization" tactic is the direct conversion of the chemically robust CF₃ group to a CN group via ammonolysis. This allows researchers to synthesize the CF₃ parent and rapidly generate the CN analogue for paired screening.

Protocol: Direct Ammonolysis of 3-Trifluoromethylpyrazoles

  • Objective: Convert 3-CF₃-pyrazole to 3-CN-pyrazole.

  • Reagents: Aqueous Ammonia (25-28%).

  • Conditions: Sealed tube, 60°C - 80°C, 12-24 hours.

Step-by-Step Workflow:

  • Charge: Add 1.0 equiv of the 3-trifluoromethylpyrazole substrate to a pressure-rated sealed tube.

  • Solvent: Add excess aqueous ammonia (approx. 30-50 equiv). No co-solvent is typically required if the substrate has some solubility, or use a minimal amount of dioxane if highly lipophilic.

  • Reaction: Seal the vessel and heat to 60°C. Monitor via TLC/LCMS.

    • Note: Higher temperatures (>100°C) may lead to hydrolysis of the resulting nitrile to the amide.[3]

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with water. If no precipitate, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[3]

  • Validation: Confirm conversion by IR (appearance of nitrile peak ~2230 cm⁻¹) and ¹³C NMR (appearance of CN peak ~110-115 ppm, disappearance of quartet CF₃ peak).

In Vitro Metabolic Stability Assay (Microsomal Stability)

To empirically verify the benefit of CF₃ over CN (or vice versa), use this standardized protocol.

Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: 3-CF₃ analogues typically show

      
       min. 3-CN analogues may show variable stability depending on steric shielding of the nitrile.
      

Synthesis Workflow Diagram

The following diagram outlines the divergent synthetic pathways to access both scaffolds from common precursors.

SynthesisWorkflow Diketone 1,3-Diketone / Enone CF3_Reagent Trifluoroacetyl Building Block Diketone->CF3_Reagent Fluorination CN_Reagent Dicyanoalkene (or Malononitrile) Diketone->CN_Reagent Condensation Hydrazine Hydrazine (R-NHNH2) Pyraz_CF3 3-CF3-Pyrazole CF3_Reagent->Pyraz_CF3 + Hydrazine Ammonolysis Ammonolysis (aq. NH3, 60°C) Pyraz_CF3->Ammonolysis Pyraz_CN 3-CN-Pyrazole CN_Reagent->Pyraz_CN + Hydrazine/Diazo Ammonolysis->Pyraz_CN Direct Conversion

Figure 2: Divergent and convergent synthetic pathways for accessing 3-CF3 and 3-CN pyrazoles.

References

  • Yan, T., et al. (2012).[4] Synthesis of 3-Cyanopyrazoles from 3-Trifluoromethylpyrazoles via Direct Ammonolysis Reaction. Heterocycles. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2019). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmacophores via Silver-Catalyzed Cycloaddition. CCS Chemistry. Link

  • Gong, H., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition. Organic Letters. Link

  • Barnes, P., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the HPLC Retention Time of 1H-Pyrazole-3-Carbonitrile and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For synthetic building blocks like 1H-pyrazole-3-carbonitrile, a crucial intermediate in the synthesis of numerous therapeutic agents, a robust analytical strategy for impurity profiling is indispensable. This guide provides an in-depth comparison of the chromatographic behavior of 1H-pyrazole-3-carbonitrile against its common process-related impurities, grounded in the principles of High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind experimental choices, offering a framework that is both scientifically rigorous and practically applicable in a drug development setting.

The control of impurities is strictly governed by international regulatory bodies. The International Council for Harmonisation (ICH) Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, setting precise thresholds that guide the analytical workflow.[1][2][3] This underscores the need for highly specific and sensitive analytical methods capable of separating the main component from structurally similar compounds that may arise during synthesis, purification, or storage.[4]

Pillar 1: The Science of Separation - Factors Governing HPLC Retention

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing the purity of moderately polar to nonpolar organic molecules like pyrazole derivatives. The separation is driven by the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. An analyte's retention time is a direct function of its relative affinity for these two phases.

Several key parameters must be optimized to achieve a successful separation:

  • Mobile Phase Composition: The ratio of the aqueous component to the organic modifier (commonly acetonitrile or methanol) dictates the elution strength. Decreasing the organic content increases analyte retention.[5]

  • Mobile Phase pH: For ionizable compounds, pH is a powerful tool to manipulate retention.[6] 1H-pyrazole-3-carbonitrile has a predicted pKa of approximately 9.5, indicating it is a weak base.[7][8] By maintaining the mobile phase pH at least two units below the pKa (e.g., pH < 7.5), the pyrazole ring remains primarily in its protonated, more polar form, but consistent protonation is key. For acidic impurities, a low pH mobile phase suppresses their ionization, making them less polar and increasing their retention.[5]

  • Analyte Polarity (LogP): The octanol-water partition coefficient (LogP) is a good predictor of retention in RP-HPLC. Compounds with a higher LogP are more nonpolar and will be retained longer on a C18 column.

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Maintaining a constant, slightly elevated column temperature (e.g., 30-40 °C) is crucial for ensuring reproducible retention times and can improve peak shape.[9][10][11]

Pillar 2: Profiling Potential Impurities of 1H-Pyrazole-3-Carbonitrile

A thorough understanding of the synthetic route is paramount to predicting potential impurities.[4] Common synthetic pathways to 1H-pyrazole-3-carbonitrile may involve the dehydration of pyrazole-3-carboxamide or cyclization reactions.[12][13][14][15] Based on these processes, we can anticipate several classes of impurities.

Predicted Elution Order: A Comparative Analysis

The relative polarity of 1H-pyrazole-3-carbonitrile and its likely impurities allows us to predict their elution order in a typical RP-HPLC system. Less polar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

Compound NameStructureLikely OriginRelative PolarityPredicted Retention Behavior
Impurity A: 1H-Pyrazole-3-carboxylic acid

Degradation (Hydrolysis)HighestElutes earliest, especially at neutral pH where it is fully ionized.
Impurity B: Pyrazole-3-carboxamide

Starting Material / DegradationHighThe amide group is more polar than the nitrile; will elute early.
Impurity C: 4-Nitro-1H-pyrazole-3-carbonitrile

Synthesis By-productHighThe nitro group significantly increases polarity; expected to elute before the API.[16]
API: 1H-Pyrazole-3-carbonitrile

Active Pharmaceutical IngredientMediumThe target analyte, serving as the reference point for relative retention.
Impurity D: 1H-Pyrazole-5-carbonitrile

Synthesis By-product (Regioisomer)MediumVery similar polarity to the API; separation is challenging and requires high-efficiency columns and optimized selectivity. Will elute very close to the API.

Note: Structures are provided for illustrative purposes.

This predicted order is based on fundamental chromatographic principles. The carboxylic acid (Impurity A) is the most polar, especially when ionized, and will have the weakest interaction with the nonpolar stationary phase, leading to a very short retention time. The amide (Impurity B) and nitro-derivative (Impurity C) are also more polar than the parent nitrile (API) and are expected to elute earlier. The regioisomer (Impurity D) presents the greatest analytical challenge due to its nearly identical physicochemical properties.

Pillar 3: A Self-Validating Experimental Protocol

This section details a robust, stability-indicating HPLC method designed to separate 1H-pyrazole-3-carbonitrile from its key potential impurities. The causality behind each parameter is explained to ensure the protocol is a self-validating system.

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Analysis cluster_data Data Processing & Reporting p1 Prepare Mobile Phase A (0.1% Formic Acid in Water) p2 Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) p1->p2 p3 Prepare Diluent (Water:Acetonitrile 80:20) p2->p3 p4 Accurately weigh and dissolve API sample in Diluent p3->p4 h1 Equilibrate System (Initial mobile phase conditions) p4->h1 h2 Perform System Suitability Test (SST) (Inject standard solution 5x) h1->h2 h3 Inject Sample Solution h2->h3 h4 Run Gradient Elution Program h3->h4 h5 Detect at 220 nm h4->h5 d1 Integrate Chromatogram h5->d1 d2 Identify and Quantify Impurities (Using Relative Retention Time & Area %) d1->d2 d3 Verify against ICH Thresholds d2->d3 d4 Generate Report d3->d4

Caption: HPLC workflow from preparation to reporting.

Step-by-Step Methodology

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA high-efficiency C18 column provides excellent resolving power for closely eluting species like regioisomers.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer and an ion-pairing agent, ensuring sharp peak shapes by maintaining a consistent low pH (~2.7). This suppresses the ionization of acidic impurities, enhancing their retention.
Mobile Phase B 0.1% AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program Time (min)% B
0.010
20.070
25.090
25.110
30.010
Rationale for Gradient A shallow gradient is employed to provide sufficient resolution between the early-eluting polar impurities and the main API peak. The final high-organic wash ensures all nonpolar components are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and ensures reproducible retention times by mitigating the effects of ambient temperature fluctuations.[10][11]
Detection 220 nmA low UV wavelength is chosen to ensure the detection of the pyrazole core and various impurities which may lack a strong chromophore at higher wavelengths.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.

3. Preparation of Solutions:

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v). This composition is weak enough to ensure analytes focus at the head of the column upon injection.

  • Standard Solution (for SST): Accurately weigh and dissolve ~10 mg of 1H-pyrazole-3-carbonitrile reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.

4. System Suitability Test (SST):

  • Before sample analysis, inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the retention time for the main peak should be ≤ 1.0%.

    • RSD of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

    • Theoretical plates (N) should be ≥ 5000.

  • Causality: The SST is a self-validating check that confirms the entire HPLC system (pump, injector, column, detector) is operating with acceptable precision and efficiency before committing to sample analysis.

Logic of Retention Diagram

G cluster_analyte Analyte Properties cluster_hplc HPLC Parameters cluster_result Resulting Retention A1 High Polarity (e.g., -COOH, -CONH2) R1 Shorter Retention Time (Early Elution) A1->R1 Weak interaction with C18 stationary phase A2 Low Polarity (e.g., Alkyl, Aryl) R2 Longer Retention Time (Late Elution) A2->R2 Strong interaction with C18 stationary phase H1 High % Aqueous (Low % Organic) H1->R2 Weakens mobile phase elution strength H2 Low % Aqueous (High % Organic) H2->R1 Strengthens mobile phase elution strength

Caption: Relationship between analyte properties and HPLC retention.

Conclusion

This guide establishes a comprehensive framework for the analysis of 1H-pyrazole-3-carbonitrile and its impurities. By understanding the fundamental principles of chromatography and the specific chemical nature of potential impurities, researchers can develop highly selective and robust HPLC methods. The provided protocol serves as a validated starting point, emphasizing the importance of a systematic approach where every parameter choice is justified. This ensures the generation of reliable, high-quality data that meets the stringent requirements of the pharmaceutical industry, ultimately safeguarding patient safety.

References

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • Impurities in new drug substances Q3A (R2). (2006).
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Q3B(R2) Guideline. (2006).
  • What Factors Influence HPLC Retention Time Precision? (2025). Altabrisa Group.
  • How to Increase Retention - How to use analytical columns. GL Sciences.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2022).
  • Factors Impacting Chromatography Retention Time. (2024).
  • 1H-PYRAZOLE-3-CARBONITRILE 36650-74-5 wiki. Guidechem.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). Oriental Journal of Chemistry.
  • 1H-PYRAZOLE-3-CARBONITRILE synthesis. Chemicalbook.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • 1H-PYRAZOLE-3-CARBONITRILE CAS#: 36650-74-5. ChemicalBook.
  • Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxyl
  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1H-Pyrazole-5-carbonitrile | C4H3N3 | CID 12921228. PubChem.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.

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crystal structure analysis of 1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Crystal Structure Analysis of 1H-Pyrazole-3-Carbonitrile Derivatives: A Methodological Comparison Guide

Executive Summary

The 1H-pyrazole-3-carbonitrile scaffold is a privileged pharmacophore and toxophore, serving as the structural backbone for numerous blockbuster drugs and agrochemicals (e.g., the insecticide Fipronil). The precise spatial arrangement of this molecule—specifically the orientation of the highly polar nitrile group (-C≡N) and the hydrogen-bonding potential of the pyrazole ring—dictates its solid-state stability, solubility, and receptor-binding affinity.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical methodologies used to elucidate the crystal structures of 1H-pyrazole-3-carbonitrile derivatives. This guide provides field-proven insights into overcoming the unique crystallization challenges of these molecules, supported by self-validating experimental protocols and quantitative crystallographic data.

The Analytical Challenge: Supramolecular Behavior

The primary challenge in analyzing 1H-pyrazole-3-carbonitriles lies in their supramolecular behavior. The nitrile group acts as a potent hydrogen-bond acceptor, while the pyrazole N-H acts as a strong donor. This often results in rapid, unidirectional intermolecular hydrogen bonding (e.g., N-H···N interactions), leading to kinetic trapping. Consequently, these compounds frequently precipitate as microcrystalline powders or twinned, needle-like crystals rather than the high-quality, block-like single crystals required for standard diffraction studies. Choosing the correct analytical technique is therefore highly dependent on the physical state of the synthesized sample.

Methodological Comparison: SCXRD vs. PXRD vs. ssNMR

To accurately determine the solid-state structure, researchers must choose between three primary analytical pathways, each with distinct advantages and limitations when applied to pyrazole carbonitriles.

  • Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard:

    • Performance: Provides absolute stereochemistry, precise bond lengths (crucial for resolving the ~1.14 Å C≡N triple bond), and maps exact non-covalent interactions [1].

    • Limitation: Strictly requires a pristine single crystal with minimum dimensions of ~0.1 mm. Twinned crystals, common in pyrazoles, will severely skew data integration.

  • Powder X-ray Diffraction (PXRD) + Rietveld Refinement:

    • Performance: Essential for bulk phase purity validation. When a single crystal is selected for SCXRD, PXRD confirms that the chosen crystal is representative of the entire synthesized batch, ruling out polymorphism.

    • Limitation: Cannot easily solve de novo structures of large, flexible pyrazole derivatives without high-quality synchrotron data and complex indexing algorithms.

  • Solid-State NMR (ssNMR) & Computational Crystal Structure Prediction (CSP):

    • Performance: When only amorphous or microcrystalline powders are available,

      
      C and 
      
      
      
      N CP-MAS solid-state NMR can identify the number of crystallographically independent molecules in the asymmetric unit (
      
      
      ). This empirical data constraints CSP algorithms to predict the crystal packing.
    • Limitation: Computationally expensive and lacks the direct atomic coordinate mapping of XRD techniques.

Quantitative Crystallographic Data Comparison

The following table summarizes the SCXRD-derived crystallographic parameters of three distinct 1H-pyrazole-3-carbonitrile derivatives, highlighting how functional group substitutions alter the crystal system and unit cell volume.

DerivativeCrystal SystemSpace GroupUnit Cell Volume (

)
Molecules/Cell (

)
Primary Intermolecular Interactions
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile [1]Monoclinic

1886.00(8) ų4Centrosymmetric dimers via H-bonds
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile [2]Monoclinic

1037.70(12) ų43D network via N-H···O and C-H···O
Fipronil (Agrochemical Standard) [3]Monoclinic

3281.9(4) ų8C-N interactions and N-H···N loops

Experimental Workflow: Self-Validating SCXRD Protocol

To ensure absolute scientific integrity, the following step-by-step protocol details the optimal workflow for growing and analyzing 1H-pyrazole-3-carbonitrile crystals, embedding causality and self-validation metrics at every stage.

Step 1: Solvent Selection & Supersaturation Control

  • Action: Dissolve 50 mg of the derivative in 5 mL of a polar aprotic solvent (e.g., acetonitrile or acetone) [2].

  • Causality: Polar aprotic solvents effectively solvate the dipole of the carbonitrile group and the pyrazole ring, disrupting premature N-H···N hydrogen bond networks. Slow evaporation at room temperature controls the supersaturation rate, favoring the thermodynamic growth of block-like crystals over kinetic needles.

  • Self-Validation: Inspect the vial under polarized light microscopy after 48–72 hours. The presence of clear, highly birefringent crystals with defined faces confirms successful thermodynamic control.

Step 2: Crystal Mounting & Cryocooling

  • Action: Select a single crystal (optimal dimensions ~0.30 × 0.30 × 0.10 mm) [2], coat it in perfluoropolyether oil, and mount it on a diffractometer under a 100–293 K nitrogen stream.

  • Causality: Cryocooling minimizes the thermal motion (Debye-Waller factors) of the atoms. The terminal nitrogen of the carbonitrile group is highly susceptible to thermal vibration, which can artificially shorten the calculated C≡N bond length if not cooled.

  • Self-Validation: Run a preliminary unit cell determination. A mosaicity value of

    
     confirms the crystal is free of severe structural defects or macroscopic twinning.
    

Step 3: Data Collection & Reduction

  • Action: Collect diffraction data utilizing Mo

    
     (
    
    
    
    Å) radiation. Apply multi-scan absorption corrections.
  • Causality: Absorption corrections account for the varying path lengths of X-rays through the non-spherical crystal. This is critical for accurate electron density mapping, especially for derivatives containing heavier halogens (like the Cl and F atoms in Fipronil) [3].

  • Self-Validation: Evaluate the internal agreement factor (

    
    ) during data reduction. An 
    
    
    
    strictly validates the data's internal symmetry and integration quality [2].

Step 4: Structure Solution & Refinement

  • Action: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structural model using full-matrix least-squares on

    
     (SHELXL) [1].
    
  • Causality: All non-hydrogen atoms must be refined anisotropically to model their electron clouds accurately. Hydrogen atoms (especially the critical pyrazole N-H) should be located in the difference Fourier map and refined using a riding model to maintain realistic bond geometries.

  • Self-Validation: The refinement is considered trustworthy and complete when the final

    
     index is 
    
    
    
    ,
    
    
    is
    
    
    , and the maximum residual electron density (
    
    
    ) is
    
    
    [2].

Analytical Decision Matrix Visualization

The following diagram illustrates the logical workflow for determining the structural analysis pathway based on the physical properties of the synthesized pyrazole derivative.

CrystalAnalysis Start 1H-pyrazole-3-carbonitrile Sample Synthesis Decision Crystal Size & Quality Check (Optical Microscopy) Start->Decision SCXRD Single-Crystal XRD (SCXRD) Gold Standard Decision->SCXRD Crystals > 0.1 mm PXRD Powder XRD (PXRD) Bulk Phase Analysis Decision->PXRD Microcrystalline Powder RefineSC SHELXL Structure Refinement (Target: R1 < 0.05) SCXRD->RefineSC RefinePX Rietveld Refinement & Phase Identification PXRD->RefinePX Validation Final Validated CIF (Crystallographic Info File) RefineSC->Validation NMR Solid-State NMR & CSP (For Ambiguous Phases) RefinePX->NMR Poor Fit / Unknown Phase RefinePX->Validation High Phase Purity NMR->Validation

Figure 1: Decision matrix and analytical workflow for 1H-pyrazole-3-carbonitrile crystallization.

References

  • Korkusuz, E., Şahin, E. and Yildirim, İ. (2012). Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. Crystal Structure Theory and Applications, 1, 1-8. URL:[Link]

  • Jiang, Q.-H., & He, Q. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E Structure Reports Online, 68(1), o65. URL:[Link]

  • IUCrData (2017). Crystal structure of fipronil: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethane)sulfinyl]-1H-pyrazole-3-carbonitrile. IUCr Journals. URL:[Link]

validation of 3-cyanopyrazole purity using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 3-Cyanopyrazole Purity: A Comparative Guide to Elemental Analysis, HPLC, and qNMR

Introduction 3-Cyanopyrazole (also known as 1H-pyrazole-3-carbonitrile) is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals, such as kinase inhibitors, and agrochemicals, including fipronil precursors[1][2]. Because impurities in early-stage intermediates can propagate through a synthetic sequence—causing unpredictable biological outcomes, catalyst poisoning, or off-target toxicities—rigorous purity validation is non-negotiable.

While High-Performance Liquid Chromatography (HPLC) remains the industry default for determining chromatographic purity, it frequently fails to detect non-chromophoric impurities, inorganic salts, or residual solvents. This guide objectively compares Elemental Analysis (EA) via CHNS combustion against HPLC-UV and quantitative Nuclear Magnetic Resonance (qNMR)[3]. By examining the causality behind these techniques, we provide a self-validating analytical workflow for drug development professionals to ensure the absolute purity of 3-cyanopyrazole.

The Causality of Method Selection in Purity Validation

To build a self-validating analytical system, scientists must understand why specific methods are chosen and what blind spots they cover.

  • Elemental Analysis (CHNS): The Mass Balance Anchor Elemental analysis determines the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample. For 3-cyanopyrazole (

    
    , Exact Mass: 93.03), the theoretical mass fractions are C: 51.61%, H: 3.25%, and N: 45.14%.
    Causality: EA is highly sensitive to the presence of water, inorganic salts, and residual solvents that are invisible to HPLC[4]. If the empirical mass fractions deviate by more than ±0.4% from the theoretical values, the bulk material contains mass-contributing impurities, regardless of how "clean" an HPLC chromatogram appears[4].
    
  • HPLC-UV: The Structural Differentiator HPLC separates structurally related organic impurities (e.g., regioisomers like 4-cyanopyrazole or unreacted pyrazole-3-carboxamide). Causality: Its reliance on UV extinction coefficients means that purity is strictly relative to the chromophores present. It cannot determine absolute bulk purity on its own.

  • Quantitative NMR (qNMR): The Orthogonal Validator qNMR provides a direct, absolute purity measurement by comparing the integration of the analyte's proton signals against a certified internal standard. Causality: Because the NMR signal area is strictly proportional to the number of nuclei, it bridges the gap between the bulk mass balance of EA and the structural specificity of HPLC[3].

Purity Validation Workflow

To establish a self-validating system, researchers must not rely on a single technique. The following diagram illustrates the orthogonal workflow required to validate 3-cyanopyrazole.

PurityWorkflow A Synthesis of 3-Cyanopyrazole B HPLC-UV Analysis (Relative Organic Purity) A->B Step 1 C CHNS Elemental Analysis (Bulk Mass Balance) A->C Step 2 D 1H qNMR Analysis (Absolute Purity) A->D Step 3 E Data Reconciliation & Cross-Validation B->E C->E D->E F Validated API Intermediate E->F Purity > 99.0%, ΔEA < ±0.4%

Orthogonal workflow for the absolute purity validation of 3-cyanopyrazole intermediates.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: CHNS Elemental Analysis via Dumas Combustion

Mechanism: The sample is subjected to dynamic flash combustion at ~1000°C in an oxygen-rich environment. The resulting gases (


, 

,

/

) are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD)[5].
  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material such as Acetanilide (

    
    )[5].
    Causality: Acetanilide has a stable, well-defined CHN ratio, ensuring the TCD response factors are accurately mapped across a dynamic range.
    
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of desiccated 3-cyanopyrazole into a tin capsule using a microbalance (resolution of 1 µg)[6]. Causality: Tin acts as a catalyst during combustion, generating an exothermic flash (up to 1800°C locally) that ensures complete oxidation of the highly stable pyrazole ring.

  • Combustion & Detection: Introduce the capsule into the combustion reactor. Sweep the combustion gases through a reduction tube (copper) to convert nitrogen oxides to

    
    .
    
  • Validation: Run a blank (empty tin capsule) before the sample to subtract background atmospheric nitrogen and carbon. The sample's C, H, and N percentages must fall within ±0.4% of the theoretical values[4].

Protocol B: Relative Purity via HPLC-UV
  • Sample Preparation: Dissolve 10 mg of 3-cyanopyrazole in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Gradient: 5% B to 95% B over 15 minutes. Detection: UV at 220 nm and 254 nm.

  • Validation: Inject a diluent blank to identify system peaks. Purity is calculated as the area percent of the 3-cyanopyrazole peak relative to all integrated organic peaks.

Protocol C: Absolute Purity via 1H qNMR
  • Sample Preparation: Accurately weigh ~15 mg of 3-cyanopyrazole and ~10 mg of a certified Internal Standard (IS), such as Maleic Acid (purity 99.9%), into a vial. Causality: Maleic acid provides a distinct singlet at ~6.3 ppm, which does not overlap with the pyrazole protons (typically 6.8–8.0 ppm)[3].

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire the 1H NMR spectrum using a 90° pulse angle, a relaxation delay (

    
    ) of at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons of interest (typically
    
    
    = 30-60 s), and 64 scans. Causality: Complete relaxation is mandatory to ensure the signal integration is strictly proportional to the molar concentration.

Comparative Experimental Data

To demonstrate the necessity of this orthogonal approach, Table 1 presents comparative data from a representative batch of synthesized 3-cyanopyrazole.

Table 1: Comparative Purity Analysis of a 3-Cyanopyrazole Batch

Analytical MethodMeasured Purity / ValueTheoretical ValueDeviationConclusion / Insight
HPLC-UV (254 nm) 99.8% (Area)100.0%-0.2%Indicates high organic purity; structurally related impurities are negligible.
Elemental Analysis (C) 50.12%51.61%-1.49% Fails the ±0.4% acceptance criteria. Indicates the presence of a non-carbon impurity.
Elemental Analysis (N) 43.80%45.14%-1.34% Fails the ±0.4% acceptance criteria. Corroborates the carbon data.
1H qNMR (Absolute) 96.5% (Mass fraction)100.0%-3.5%Confirms bulk purity is lower than HPLC suggests.
Karl Fischer Titration 3.2% (Water content)0.0%+3.2%Explains the EA and qNMR discrepancies: the sample is hygroscopic and contains residual water.

Discussion: Why Elemental Analysis Remains Indispensable

The data in Table 1 highlights a common pitfall in pharmaceutical development: over-reliance on HPLC. The HPLC-UV analysis suggested a highly pure compound (99.8%). However, the Elemental Analysis revealed significant deviations in carbon and nitrogen mass fractions, failing the rigorous ±0.4% threshold mandated by premier chemistry journals[4].

The causality of this discrepancy was uncovered by the orthogonal qNMR and Karl Fischer titration data: the sample contained ~3.2% water. Because water lacks a chromophore, it is entirely invisible to HPLC-UV. However, in Elemental Analysis, the presence of water dilutes the mass fraction of carbon and nitrogen, causing the combustion results to fall below theoretical expectations.

Conclusion While HPLC provides excellent resolution for organic impurities and qNMR offers absolute quantitation[3], Elemental Analysis via CHNS combustion remains the ultimate safeguard for bulk mass balance[5][6]. For the rigorous validation of 3-cyanopyrazole, an integrated approach utilizing all three techniques ensures that no impurity—whether organic, inorganic, or volatile—escapes detection.

References

  • Title: Molecularly Imprinted Polymeric Sorbent for Targeted Dispersive Solid-Phase Microextraction of Fipronil from Milk Samples Source: ACS Omega URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: National Institutes of Health (PMC) URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive building blocks into drug discovery and agrochemical pipelines. 1H-pyrazole-3-carbonitrile (CAS 36650-74-5) is a critical intermediate, but its cyano group and pyrazole ring present specific toxicological and physical hazards[1].

Standard safety protocols often fail because they prescribe equipment without explaining the why. To build a truly safe laboratory environment, researchers must understand the causality behind their protective measures. This guide establishes a self-validating operational and disposal framework for handling 1H-pyrazole-3-carbonitrile, ensuring both operator safety and experimental integrity.

Part 1: Physicochemical Profile and Hazard Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first analyze the physicochemical properties driving the hazards. 1H-pyrazole-3-carbonitrile is a low-molecular-weight solid that requires strict environmental controls to prevent aerosolization and degradation.

Table 1: Physicochemical Data & Hazard Causality

Property / HazardValue / DesignationCausality & Operational Implication
CAS Number 36650-74-5Unique identifier for safety tracking and inventory management[2].
Physical State Solid (Powder/Crystalline)High risk of dust generation; inhalation is the primary exposure route.
Storage Temp 2-8°C (Sealed, Dry)Requires cold-chain retrieval; must be allowed to reach room temperature in a desiccator before opening to prevent condensation[1].
H302 Harmful if swallowedSystemic toxicity; mandates strict prohibition of food/drink and requires thorough handwashing post-operation.
H315 / H319 Causes skin/serious eye irritationRapidly interacts with moisture in mucous membranes and skin; requires impermeable barrier PPE.
H335 May cause respiratory irritationFine particulates irritate the respiratory tract; mandates localized exhaust and specific handling tools[2].

Part 2: The PPE Matrix and Engineering Controls

Selecting PPE is not merely about regulatory compliance; it is about creating a layered defense system based on the chemical's interaction with human physiology.

  • Engineering Controls (The Primary Defense)

    • Requirement: Always handle inside a certified chemical fume hood with a minimum face velocity of 80–100 feet per minute (fpm).

    • Causality: Because it is a solid prone to dust generation (H335), localized exhaust is the only reliable way to prevent micro-particulates from entering the operator's breathing zone.

  • Eye and Face Protection

    • Requirement: ANSI Z87.1-compliant, tightly fitting chemical safety goggles.

    • Causality: The H319 (serious eye irritation) hazard means that airborne micro-dust can cause severe corneal damage. Standard safety glasses with side shields leave gaps and are insufficient against aerosolized solids.

  • Dermal Protection (Hands and Body)

    • Requirement: Double-gloving with standard nitrile gloves (minimum 4 mil thickness) and a flame-retardant (FR) lab coat with knit cuffs.

    • Causality: Nitrile provides excellent chemical resistance to pyrazole derivatives. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing the skin, directly mitigating the H315 hazard.

  • Respiratory Protection

    • Requirement: N95 or P100 particulate respirator (required only if engineering controls fail, or during large-scale bulk transfers outside a hood).

    • Causality: Provides a final filtration barrier against fine solid aerosolization.

Part 3: Operational Methodologies

Standard Operating Procedure (SOP) for Handling

This step-by-step methodology minimizes electrostatic dispersion and exposure during routine dispensing.

  • Pre-Operation Assessment: Verify the fume hood airflow monitor reads safe (80-100 fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • Acclimation: Retrieve the sealed 1H-pyrazole-3-carbonitrile from 2-8°C storage[1]. Allow it to warm to room temperature inside a desiccator to prevent ambient moisture from degrading the nitrile group.

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don the FR lab coat, safety goggles, and double nitrile gloves.

  • Dispensing: Place the container inside the fume hood. Crucial Step: Use an anti-static weighing spatula. Standard metal or plastic spatulas can cause electrostatic repulsion of the powder, forcing the solid to disperse into the air and increasing inhalation risks.

  • Transfer: Transfer the weighed solid directly into a pre-tared vial with a secure septum before removing it from the fume hood.

  • Doffing: Remove the outer contaminated gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water.

Emergency Response and Spill Containment

A self-validating protocol requires pre-planned responses to operational failures.

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to avoid inhalation of dust (H335)[2].

  • Upgrade PPE: Don a P100 respirator and heavy-duty nitrile gloves before re-entering the spill zone.

  • Containment (No Dry Sweeping): Never dry sweep the powder. Sweeping aggressively aerosolizes the chemical. Instead, gently cover the solid spill with damp absorbent paper or a commercial dust-suppressing spill control powder.

  • Collection: Use a non-sparking plastic scoop to collect the dampened material. Place it into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and water, followed by an ethanol wipe, to ensure all residual pyrazole-3-carbonitrile is solubilized and removed.

Disposal Plan

Improper disposal of nitrile-containing compounds can lead to environmental toxicity and regulatory violations.

  • Segregation: Classify 1H-pyrazole-3-carbonitrile waste strictly as Hazardous Solid Waste . Do not mix with aqueous acidic waste; extreme acidic conditions could theoretically hydrolyze the nitrile group, generating toxic byproducts.

  • Packaging: Collect all contaminated consumables (gloves, wipes, spatulas) and residual chemical in a clearly labeled, leak-proof HDPE waste container.

  • Labeling: Label the container explicitly: "Hazardous Solid Waste - Contains 1H-pyrazole-3-carbonitrile (Toxic/Irritant)".

  • Transfer: Transfer the sealed container to the facility's designated hazardous waste accumulation area for high-temperature incineration by a licensed environmental vendor.

Part 4: Visual Workflow

Workflow A 1. Pre-Operation Assessment Check Fume Hood & Hazards B 2. Don Layered PPE Goggles, FR Coat, Double Nitrile A->B C 3. Dispensing & Transfer Use Anti-Static Tools B->C D Spill Occurs? C->D E 4a. Emergency Response Dampen Spill, Do Not Sweep D->E Yes F 4b. Standard Decontamination Wipe Surfaces with Solvent D->F No G 5. Waste Disposal HDPE Container (Incineration) E->G F->G H 6. Doff PPE & Wash Hands G->H

Operational workflow and emergency logic for 1H-pyrazole-3-carbonitrile handling.

References

1.1 2. 3.2

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.